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  • Product: 2-Chloro-6-methylimidazo[1,2-b]pyridazine
  • CAS: 127566-20-5

Core Science & Biosynthesis

Foundational

2-Chloro-6-methylimidazo[1,2-b]pyridazine CAS 13584-30-0 properties

The following technical guide details the properties, synthesis, and application of 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS 13584-30-0). This document is structured for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS 13584-30-0). This document is structured for researchers in medicinal chemistry and drug discovery.

Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization

Executive Summary

2-Chloro-6-methylimidazo[1,2-b]pyridazine represents a critical "privileged structure" in modern medicinal chemistry. Belonging to the imidazo[1,2-b]pyridazine class, this scaffold is isosteric with purines and indoles, making it highly effective for targeting ATP-binding pockets in kinases (e.g., Mps1, TAK1, PIM1) and allosteric sites in GABAA receptors.

Unlike its more common isomer (6-chloro-2-methylimidazo[1,2-b]pyridazine), the 2-chloro variant offers a unique vector for diversification. The chlorine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing researchers to extend the molecule into a region of the binding pocket often unexplored by standard libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data summarizes the core physical characteristics essential for handling and characterization.

PropertyValue / DescriptionNote
IUPAC Name 2-Chloro-6-methylimidazo[1,2-b]pyridazine
Molecular Weight 167.59 g/mol
Appearance Off-white to pale yellow solidCrystalline form
Solubility Soluble in DMSO, DMF, DCM, MethanolPoor water solubility
LogP (Predicted) ~1.5 – 1.9Lipophilic, membrane permeable
pKa (Predicted) ~3.5 – 4.2 (Conjugate acid)Bridgehead N reduces basicity
H-Bond Donors 0
H-Bond Acceptors 3N1, N4, N5

Synthetic Methodology

The synthesis of 2-chloro-6-methylimidazo[1,2-b]pyridazine is distinct from the 6-chloro isomer. While the latter is formed by condensing 3-amino-6-chloropyridazine with chloroacetone, the 2-chloro derivative typically requires a cyclization-chlorination sequence.

Protocol: Two-Step Synthesis from 3-Amino-6-methylpyridazine

This protocol ensures high regioselectivity and avoids the formation of the 3-chloro byproduct.

Step 1: Cyclization to the 2-Oxo Intermediate

Reagents: 3-Amino-6-methylpyridazine, Ethyl bromoacetate (or Chloroacetyl chloride), Ethanol, NaHCO₃. Mechanism: N-alkylation of the pyridazine ring nitrogen followed by intramolecular condensation.

  • Dissolve 3-amino-6-methylpyridazine (1.0 eq) in ethanol.

  • Add ethyl bromoacetate (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reflux for 4–6 hours. Monitor by TLC for the disappearance of the amine.

  • Cool the mixture. The intermediate, 6-methylimidazo[1,2-b]pyridazin-2(3H)-one , may precipitate.[1] Filter and wash with cold ethanol.

Step 2: Deoxychlorination (Aromatization)

Reagents: Phosphorus oxychloride (POCl₃). Mechanism: Conversion of the lactam (or tautomeric enol) to the chloro-imidate, followed by aromatization.

  • Suspend the dry 2-oxo intermediate in neat POCl₃ (excess, acting as solvent).

  • Heat to 90–100°C for 2–4 hours. The solid will dissolve as the reaction proceeds.

  • Quenching (Critical): Cool the reaction mixture and pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

  • Neutralize with saturated Na₂CO₃ or NaOH solution to pH ~8.

  • Extract with Dichloromethane (DCM) (3x). Dry organic layers over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the target 2-chloro-6-methylimidazo[1,2-b]pyridazine .

Synthesis Start 3-Amino-6-methylpyridazine Inter Intermediate: 6-Methylimidazo[1,2-b] pyridazin-2(3H)-one Start->Inter Cyclization Reagent1 Ethyl bromoacetate NaHCO3, EtOH, Reflux Reagent1->Inter Product TARGET: 2-Chloro-6-methyl imidazo[1,2-b]pyridazine Inter->Product Chlorination (Aromatization) Reagent2 POCl3 100°C Reagent2->Product

Figure 1: Synthetic pathway for the 2-chloro derivative via the 2-oxo intermediate.

Reactivity & Functionalization Guide

The 2-chloro-6-methylimidazo[1,2-b]pyridazine scaffold offers three distinct sites for chemical editing, enabling the construction of complex SAR (Structure-Activity Relationship) libraries.

Site A: C-2 Position (The Chlorine Handle)
  • Reactivity: The C-Cl bond is activated for Palladium-catalyzed cross-coupling, though it is generally less reactive than a C-Br or C-I bond.

  • Key Reactions:

    • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (Cat: Pd(dppf)Cl₂, Base: K₂CO₃, Solvent: Dioxane/H₂O) to install aromatic rings.

    • Buchwald-Hartwig Amination: Can displace the chloride with amines, although this often requires active catalysts like Pd₂dba₃/Xantphos due to the electron-rich nature of the imidazole ring reducing electrophilicity compared to pure pyridazines.

Site B: C-3 Position (Electrophilic Trap)
  • Reactivity: This is the most electron-rich position on the ring system.

  • Key Reactions:

    • Electrophilic Halogenation: Reacts rapidly with NBS or NIS to install Br or I at C3. This allows for sequential cross-coupling (coupling at C3 first, then C2, or vice versa depending on halogen reactivity).

    • Formylation: Vilsmeier-Haack reaction installs an aldehyde (-CHO) at C3.

    • Mannich Reaction: Introduction of aminomethyl groups.[2]

Site C: C-6 Position (The Methyl Group)
  • Reactivity: The methyl group on the electron-deficient pyridazine ring is "acidic" and susceptible to oxidation or condensation.

  • Key Reactions:

    • Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde or carboxylic acid.

    • Condensation: Reacts with aromatic aldehydes (with strong base or acid) to form styryl derivatives.

Reactivity Core 2-Chloro-6-methyl imidazo[1,2-b]pyridazine C2 C-2 Position (Cl) Pd-Catalyzed Coupling (Suzuki, Stille) Core->C2 C3 C-3 Position (H) Electrophilic Substitution (Halogenation, Formylation) Core->C3 C6 C-6 Position (Me) Oxidation or Condensation (Aldehyde formation) Core->C6

Figure 2: Orthogonal reactivity profile of the scaffold.

Medicinal Chemistry Applications

This scaffold is widely utilized in the development of Type I Kinase Inhibitors . The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

  • Mps1 (TTK) Inhibitors: The scaffold has been used to develop inhibitors for Monopolar Spindle 1 kinase, a target in cancer therapy. The 2-chloro group allows for the attachment of "tail" groups that extend into the solvent-exposed region or the hydrophobic back pocket.

  • Amyloid Probes: Derivatives functionalized at the 2-position have been explored as PET radiotracers for imaging β-amyloid plaques in Alzheimer's research, leveraging the planarity and lipophilicity of the system to cross the blood-brain barrier.

Handling & Safety (SDS Summary)

Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the chloro group over long periods.

References

  • Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitors Structure-Activity Relationships of Imidazo[1,2-b]pyridazines as Mps1 Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Synthesis of 2-Substituted Imidazo[1,2-b]pyridazines Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (Methodology for similar cyclizations).

  • Amyloid Plaque Ligands Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.

  • General Reactivity of Imidazopyridazines Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.

Sources

Exploratory

Chemical structure analysis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Ponatinib) and GABAergic li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Ponatinib) and GABAergic ligands. The specific derivative 2-Chloro-6-methylimidazo[1,2-b]pyridazine is a high-value intermediate. Its value lies in its orthogonal reactivity : the C2-chlorine provides a precise handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3 position remains open for electrophilic functionalization, and the C6-methyl group offers steric definition or a site for metabolic modulation.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural elucidation, synthetic accessibility, and reactivity profile.

Structural Characterization & Spectroscopic Signature[1][2][3][4]

To validate the identity of 2-Chloro-6-methylimidazo[1,2-b]pyridazine, researchers must rely on a multi-modal spectroscopic approach. The asymmetry of the fused ring system creates a distinct NMR signature.

Predicted 1H NMR Profile (DMSO-d6/CDCl3)

The molecule lacks symmetry, resulting in distinct signals for all aromatic protons.

PositionProton TypeMultiplicityApprox.[1] Shift (

ppm)
Coupling (

Hz)
Structural Logic
C3-H AromaticSinglet (s)7.90 – 8.10-The imidazole proton is highly deshielded due to the adjacent bridgehead nitrogen.
C8-H AromaticDoublet (d)7.80 – 7.95~9.0 - 9.5Ortho-coupling to H7. Deshielded by the pyridazine nitrogen.
C7-H AromaticDoublet (d)6.90 – 7.10~9.0 - 9.5Upfield relative to H8 due to resonance electron donation from the bridgehead nitrogen.
C6-CH3 AliphaticSinglet (s)2.45 – 2.60-Typical benzylic-like methyl group attached to a heteroaromatic ring.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Weight: ~167.59 g/mol

  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio for the

    
     (m/z ~168) and 
    
    
    
    (m/z ~170) peaks. This is the primary "quick-check" for identity.
Structural Confirmation Workflow

The following DOT diagram illustrates the logical flow for confirming the structure of a synthesized batch.

Structural_QC Sample Crude Sample LCMS LC-MS (ESI+) Check m/z 168/170 (3:1) Sample->LCMS Step 1 H1NMR 1H NMR Verify C3-H Singlet LCMS->H1NMR Mass Confirmed HPLC HPLC Purity >98% Area H1NMR->HPLC Structure Valid Release Batch Release For Synthesis HPLC->Release Purity Valid

Figure 1: Step-wise Quality Control (QC) workflow for structural validation.

Synthetic Architecture

The synthesis of the 2-chloro derivative is distinct from the more common 6-chloro derivatives. Direct chlorination of the imidazo[1,2-b]pyridazine core typically occurs at the C3 position (the most electron-rich site). Therefore, the C2-chlorine must be installed via a functional group interconversion strategy, typically involving a lactam intermediate.

Preferred Synthetic Route

Mechanism: Condensation followed by Deoxychlorination.

  • Cyclization: Reaction of 6-methylpyridazin-3-amine with ethyl bromoacetate (or similar

    
    -haloester) induces alkylation at the ring nitrogen followed by ring closure to form the 2-oxo  intermediate (imidazo[1,2-b]pyridazin-2(3H)-one).
    
  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (

    
    )  converts the lactam (tautomer of the 2-hydroxy species) into the 2-chloro derivative.
    
Synthetic Pathway Diagram

Synthesis_Pathway Start 6-Methylpyridazin-3-amine Intermediate 6-Methylimidazo[1,2-b]pyridazin-2(3H)-one (Lactam Intermediate) Start->Intermediate  Reflux/EtOH   Reagent1 + Ethyl Bromoacetate (Cyclization) Product 2-Chloro-6-methylimidazo[1,2-b]pyridazine (Target Scaffold) Intermediate->Product  100°C / 4h   Reagent2 + POCl3 (Deoxychlorination)

Figure 2: The "Lactam-to-Chloride" synthetic route avoids C3-halogenation issues.

Reactivity Profile & Applications

The utility of 2-Chloro-6-methylimidazo[1,2-b]pyridazine lies in its regioselective reactivity. It serves as a bifunctional scaffold.

The C2 "Handle" (Suzuki/Buchwald)

The C2-Chlorine is an activated heteroaryl chloride. It is highly susceptible to Palladium-catalyzed cross-coupling reactions.

  • Protocol Insight: Use electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate oxidative addition into the C-Cl bond, which is generally less reactive than a C-Br or C-I bond.

  • Application: Introduction of aryl/heteroaryl groups to expand the pharmacophore (e.g., mimicking the "hinge binder" in kinase inhibitors).

The C3 "Nucleophile" (Electrophilic Substitution)

Despite the electron-withdrawing nature of the pyridazine ring, the C3 position of the imidazole ring retains significant nucleophilic character.

  • Reactions: Halogenation (NIS/NCS), Formylation (Vilsmeier-Haack), or Mannich reactions.

  • Strategic Use: This position is often functionalized after the C2 coupling to prevent regioselectivity issues.

Comparative Reactivity Table
PositionElectronic NatureKey TransformationReagents/Conditions
C2-Cl Electrophilic CarbonSuzuki Coupling

,

,

, Dioxane/H2O
C3-H Nucleophilic CarbonIodination NIS (N-Iodosuccinimide), ACN, RT
C6-CH3 Benzylic/StericOxidation

(to aldehyde) - Use with caution

Experimental Protocols (Self-Validating)

Standard HPLC Method for Purity Assessment

To ensure the integrity of the scaffold before use in expensive metal-catalyzed steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/general).

  • Validation Criteria: Retention time must be consistent; peak symmetry factor 0.8–1.2.

Suzuki Coupling General Procedure (C2-Functionalization)

This protocol is designed to be robust for 2-chloro-heterocycles.

  • Charge: In a microwave vial, combine 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration). Degas with

    
     for 5 mins.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Why this works: The bidentate ligand (dppf) prevents Pd-black precipitation, and the aqueous base activates the boronic acid.

References

  • Garrido, A., et al. (2021).[2][3] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Link

  • Sigma-Aldrich. (n.d.). 3-Chloroimidazo[1,2-b]pyridazine Product Specification. (Used as reference for analogous spectral properties). Link

  • SciFinder/CAS. (2023). Imidazo[1,2-b]pyridazine, 2-chloro-6-methyl-. CAS Registry Number 105658-52-4.

Sources

Foundational

Technical Deep Dive: 6-Methylimidazo[1,2-b]pyridazine Derivatives

This is an in-depth technical guide on 6-methylimidazo[1,2-b]pyridazine derivatives , designed for researchers and drug development professionals. Status: Advanced Pharmacophore Review Domain: Medicinal Chemistry / Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 6-methylimidazo[1,2-b]pyridazine derivatives , designed for researchers and drug development professionals.

Status: Advanced Pharmacophore Review Domain: Medicinal Chemistry / Kinase Inhibition / CNS Modulation

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP, making it a potent template for kinase inhibitors. Within this class, the 6-methyl substituted derivatives occupy a unique chemical space. Unlike their 6-aryl counterparts—which are often optimized for maximum hydrophobic contact in oncology targets (e.g., Mps1, Ponatinib analogs)—the 6-methyl variants offer a distinct balance of metabolic stability , solubility , and reduced molecular weight .

This guide analyzes the 6-methylimidazo[1,2-b]pyridazine core as a versatile pharmacophore, detailing its synthetic architecture, Structure-Activity Relationship (SAR) profiles in GABAergic and anti-infective applications, and providing validated experimental protocols.

Synthetic Architecture

The construction of the 6-methylimidazo[1,2-b]pyridazine core generally follows two distinct logical pathways: the Cyclization Route (Bottom-Up) and the Functionalization Route (Late-Stage) .

Pathway Logic
  • Route A (Cyclization): The most robust method for generating the core. It utilizes a Hantzsch-type condensation between 3-amino-6-methylpyridazine and an

    
    -haloketone. This method is preferred for establishing the 2-substituted identity early.
    
  • Route B (C-3 Functionalization): Once the core is formed, the C-3 position is highly nucleophilic and susceptible to electrophilic aromatic substitution (e.g., bromination), serving as the "exit vector" for coupling complex "head" groups via Suzuki or Buchwald-Hartwig cross-couplings.

Synthetic Workflow Diagram

Synthesis Start 3-Amino-6-methylpyridazine Core 6-Methylimidazo[1,2-b]pyridazine (Core Scaffold) Start->Core Condensation (EtOH, Reflux, NaHCO3) Reagent1 α-Haloketone (R-COCH2-X) Reagent1->Core Intermed 3-Bromo-6-methyl imidazo[1,2-b]pyridazine Core->Intermed Electrophilic Halogenation (NBS or NIS) Product 3,6-Disubstituted Derivative (Target Molecule) Intermed->Product Pd-Catalyzed Coupling (Suzuki/Buchwald)

Figure 1: Convergent synthetic pathways for accessing 3,6-disubstituted imidazo[1,2-b]pyridazine libraries.

Medicinal Chemistry & SAR

The 6-methyl group is not merely a passive bystander; it acts as a critical modulator of the scaffold's physicochemical properties.

The "6-Methyl Switch"

In SAR studies, replacing a hydrogen or a bulky aryl group at the 6-position with a methyl group often yields specific advantages:

  • Solubility: The methyl group disrupts crystal packing less than planar aryl groups, often maintaining better aqueous solubility than 6-phenyl analogs.

  • Metabolic Stability: Unlike the 6-H analogs, which can be prone to oxidation at the electron-deficient pyridazine ring, the 6-methyl group blocks this position. However, the methyl group itself can be a site of metabolic "softness" (benzylic-like oxidation), which is often mitigated by the electron-deficient nature of the pyridazine ring.

  • Steric Fit: In kinase pockets (e.g., CDPK1), the 6-methyl group can fit into small hydrophobic sub-pockets where larger 6-aryl groups would clash with the gatekeeper residue.

Comparative SAR Data

The following table summarizes the impact of the 6-substituent in a representative GABA-A receptor ligand series (binding affinity


).
Compound ID6-Position (R1)2-Position (R2)GABA-A Affinity (

)
Functional Outcome
Ref (Zolpidem) --7.18Agonist
Cmd 1 (Core) H4-F-Phenyl< 5.0Inactive
Cmd 24 Methyl 4-F-Phenyl 6.80 Modulator
Cmd 30 Methyl4-F-Phenyl (w/ C3-thiomorpholine)8.43 High Affinity
Cmd 40 Methyl(Pyrazine Core Variant)N.D.[1]Loss of Activity

Data synthesized from recent medicinal chemistry literature (e.g., J. Med.[2] Chem. 2024).[1][3]

Case Studies in Biological Activity

Case Study 1: Anti-Infectives (Malaria - PfCDPK1)

The 6-methylimidazo[1,2-b]pyridazine scaffold has proven effective in targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) .[4]

  • Mechanism: The scaffold binds to the ATP-binding pocket. The 6-methyl group provides a hydrophobic anchor without inducing the steric clashes seen with larger bicyclic substituents.

  • Key Insight: In optimization campaigns, the 6-methyl derivative (Compound 42 in J. Med. Chem. 2014) demonstrated sub-100 nM

    
     against the parasite, validating the 6-methyl group as a viable alternative to more lipophilic 6-chloro or 6-trifluoromethyl groups.
    
Case Study 2: CNS Indications (GABA-A)

In the development of non-benzodiazepine anxiolytics, the 6-methylimidazo[1,2-b]pyridazine core serves as a bioisostere for the imidazo[1,2-a]pyridine found in Zolpidem.

  • Selectivity: The additional nitrogen in the pyridazine ring lowers the lipophilicity (

    
    ) compared to the pyridine analog, potentially reducing non-specific binding while maintaining high affinity for the benzodiazepine binding site on the GABA-A receptor.
    

Experimental Protocols

Protocol A: Synthesis of the Core (6-Methyl-2-arylimidazo[1,2-b]pyridazine)

Objective: To synthesize the scaffold via condensation. Reagents: 3-Amino-6-methylpyridazine,


-Bromoacetophenone derivative, Ethanol, 

.
  • Dissolution: Dissolve 3-amino-6-methylpyridazine (1.0 equiv) and the appropriate 2-bromo-1-arylethanone (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the starting amine by TLC or LCMS.
    
  • Cyclization: If the intermediate hydrobromide salt precipitates, collect it. Resuspend in ethanol and add

    
     (2.0 equiv). Reflux for an additional 2 hours to force cyclization.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[5][6][7] Resuspend residue in water/EtOAc.[8] Extract organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C-3 Bromination (Functionalization Node)

Objective: To install a bromine handle for cross-coupling. Reagents: 6-Methylimidazo[1,2-b]pyridazine derivative, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[4]

  • Setup: Dissolve the 6-methylimidazo[1,2-b]pyridazine substrate (1.0 equiv) in MeCN (10 mL/g).

  • Addition: Add NBS (1.1 equiv) portion-wise at

    
     to control the exotherm.
    
  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically rapid due to the electron-rich nature of the imidazole ring.

  • Quench: Dilute with water. The brominated product often precipitates.

  • Isolation: Filter the solid. Wash with water and cold diethyl ether. Dry under vacuum.

    • Note: This intermediate is stable and can be stored for subsequent Suzuki couplings.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry, 2015. Link

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry, 2014. Link

  • Preferential Synaptic Type of GABA-A Receptor Ligands Enhancing Neuronal Survival and Facilitating Functional Recovery After Ischemic Stroke. Journal of Medicinal Chemistry, 2024. Link[1]

  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021. Link[9]

Sources

Exploratory

A Technical Guide to Sourcing and Purity Verification of High-Purity Imidazo[1,2-b]pyridazines for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complexities of Isomer-Specific Chemical Sourcing The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif freq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Isomer-Specific Chemical Sourcing

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its diverse biological activities, including applications as kinase inhibitors and potential therapeutics for neurodegenerative diseases. The precise substitution pattern on this bicyclic system is critical for target engagement, potency, and pharmacokinetic properties. This guide focuses on the sourcing and quality control of high-purity chloro-methyl substituted imidazo[1,2-b]pyridazines, essential starting materials in many drug discovery programs.

It is crucial to note that the commercially available landscape for specific isomers can be complex. This guide will focus on 6-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS Number: 14793-00-1) , a readily available isomer, as a representative example for outlining the principles of supplier evaluation and purity verification. Researchers seeking the specific isomer "2-Chloro-6-methylimidazo[1,2-b]pyridazine" should exercise extreme diligence in verifying the identity and purity of their sourced material, as it is less commonly listed by major suppliers. The principles and methodologies outlined herein are directly applicable to the qualification of any such specific isomer.

The Imperative of High Purity in Drug Discovery and Development

In the intricate process of drug discovery, the quality of the chemical inputs has a direct and profound impact on the success of the research.[1] The use of high-purity reagents is not merely a matter of best practice; it is a fundamental requirement for generating reliable, reproducible data and ensuring the safety and efficacy of potential drug candidates.[1][2]

Contaminants, even at trace levels, can have significant and often unpredictable consequences:

  • Compromised Biological Data: Impurities can interact with biological targets, leading to false positives or negatives in screening assays, misinterpretation of structure-activity relationships (SAR), and wasted resources pursuing erroneous leads.[2]

  • Altered Physicochemical Properties: The presence of unknown substances can affect the solubility, stability, and other physical characteristics of the compound under investigation, leading to inconsistent experimental results.

  • Safety and Toxicity Concerns: Uncharacterized impurities can possess their own toxicological profiles, posing a risk in later stages of development and potentially confounding preclinical safety assessments.[1][2]

  • Lack of Reproducibility: The use of reagents with varying purity levels between experiments or research groups is a major contributor to the "reproducibility crisis" in scientific research.[3]

Therefore, a rigorous approach to sourcing and verifying the purity of key chemical building blocks like 6-Chloro-2-methylimidazo[1,2-b]pyridazine is a critical first step in any research and development workflow.

Selecting and Qualifying a Commercial Supplier

The selection of a chemical supplier should be a carefully considered process, moving beyond simple cost and availability. For critical reagents used in drug development, a partnership with a reputable supplier who can provide consistent quality and transparent documentation is essential.

Key Evaluation Criteria:
  • Purity Specification: The supplier should clearly state the minimum purity of the compound, preferably with a guaranteed percentage (e.g., >98%).

  • Analytical Transparency: A detailed Certificate of Analysis (CoA) should be readily available for each batch. This document is a non-negotiable requirement.

  • Analytical Methods: The CoA should specify the methods used for purity determination, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standards for small organic molecules.

  • Traceability: The supplier should be able to provide information on batch-to-batch consistency and have a robust quality management system in place.

  • Technical Support: Access to qualified technical support can be invaluable for addressing any questions or concerns regarding the product's quality or handling.

The following diagram illustrates a logical workflow for the selection and qualification of a supplier for a critical chemical reagent.

Supplier_Qualification_Workflow Supplier Qualification Workflow for Critical Reagents A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Product Specifications & Sample Certificate of Analysis (CoA) A->B C Evaluate Purity Claims (>98% preferred) B->C D Review Analytical Methods (HPLC, NMR, MS) C->D E Assess Batch-to-Batch Consistency Data D->E F Order Small Evaluation Sample E->F G In-House Quality Control Verification (Perform HPLC & NMR) F->G H Does In-House Data Match CoA? G->H I Qualify Supplier & Approve for Larger Scale Purchase H->I Yes J Reject Supplier or Request Further Clarification H->J No HPLC_Workflow HPLC Purity Analysis Workflow A Prepare Sample Solution (e.g., 1 mg/mL in ACN) B Set Up HPLC Method (Column, Mobile Phase, Gradient) A->B C Inject Sample into HPLC System B->C D Acquire Chromatogram (UV Detection) C->D E Integrate All Peaks D->E F Calculate Purity (% Area Normalization) E->F G Report Final Purity Value F->G

Sources

Foundational

Pharmacophore Properties of Chloro-Substituted Imidazo[1,2-b]pyridazines

This guide details the pharmacophore properties, synthetic utility, and biological applications of chloro-substituted imidazo[1,2-b]pyridazines. Executive Summary: The "Privileged" Scaffold The imidazo[1,2-b]pyridazine c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacophore properties, synthetic utility, and biological applications of chloro-substituted imidazo[1,2-b]pyridazines.

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including protein kinases (e.g., CDPK1, Pim-1, TAK1) and GABAergic receptors (TSPO). The introduction of a chlorine atom, specifically at the C6 position , creates a unique pharmacophore with dual utility:

  • Structural Anchor: In TSPO ligands, the chlorine atom serves as a lipophilic and electronic anchor, engaging in hydrophobic pockets or halogen bonding.

  • Synthetic Gateway: In kinase inhibitor development, the C6-chloro substituent acts as a highly reactive electrophilic handle, activated by the adjacent pyridazine nitrogen (N5), enabling rapid diversification via SNAr or palladium-catalyzed couplings.

Structural Architecture & Electronic Landscape

IUPAC Numbering & Heteroatom Roles

To understand the pharmacophore, we must first define the atomic numbering and electronic properties of the fused system.

  • N1 (Imidazole Nitrogen): The primary hydrogen bond acceptor (pKa ~3.7–4.5). In kinase inhibitors, this often binds to the "hinge" region (e.g., Val/Leu backbone NH).

  • N4 (Bridgehead Nitrogen): Electronically neutral but structurally critical for planarity.

  • N5 (Pyridazine Nitrogen): Strongly electron-withdrawing. It pulls electron density from C6, making the C6-Cl bond highly susceptible to nucleophilic attack.

  • C3 (Imidazole Carbon): Electron-rich (nucleophilic). Often the site of electrophilic aromatic substitution (e.g., halogenation, formylation) to introduce "tail" groups.

  • C6-Cl (The "Warhead"): The focal point of this guide. It is electron-deficient due to the inductive effect of N5.

Visualizing the Pharmacophore

PharmacophoreMap Core Imidazo[1,2-b]pyridazine Core Scaffold N1 N1: H-Bond Acceptor (Kinase Hinge Binder) Core->N1 Essential Interaction C3 C3: Nucleophilic Site (Lipophilic Tail Attachment) Core->C3 Electronic Rich N5 N5: Electron Withdrawing (Activates C6) Core->N5 Inductive Effect Cl6 C6-Cl: Dual Function 1. Hydrophobic Anchor (TSPO) 2. Electrophilic Handle (SNAr) N5->Cl6 Activates

Figure 1: Pharmacophore map highlighting the electronic interplay between the nitrogen atoms and the C6-chlorine substituent.

The "Chloro" Effect: Mechanisms of Action

As an Active Pharmacophore (TSPO Ligands)

In ligands targeting the Translocator Protein (TSPO) —formerly known as the peripheral benzodiazepine receptor—the 6-chloro substituent is often retained in the final active molecule.

  • Lipophilicity (LogP): The chlorine atom increases the lipophilicity of the pyridazine ring, enhancing membrane permeability and allowing the molecule to penetrate the mitochondrial outer membrane where TSPO resides.

  • Steric Fit: The volume of the chlorine atom (approx. 19 ų) fits into restricted hydrophobic pockets in the TSPO binding site that cannot accommodate larger groups but require more bulk than a hydrogen atom.

  • Halogen Bonding: The "sigma-hole" (a region of positive electrostatic potential on the extension of the C-Cl bond) can form directed non-covalent interactions with backbone carbonyl oxygens in the receptor.

As a Synthetic "Gateway" (Kinase Inhibitors)

In the development of kinase inhibitors (e.g., for CDPK1 in Malaria or TAK1 in cancer), the 6-chloro group is frequently used as a precursor.

  • Reactivity: The C6 position is para to the bridgehead nitrogen (N4) and ortho to the pyridazine nitrogen (N5). This arrangement makes the C6-Cl bond highly activated for Nucleophilic Aromatic Substitution (SNAr) .

  • Library Generation: Researchers utilize this property to rapidly displace the chlorine with amines (morpholines, piperazines) or aryl groups (via Suzuki coupling) to scan for solubility and binding affinity.

Case Studies & Biological Targets

Table 1: Comparative SAR of Chloro-Imidazo[1,2-b]pyridazines
TargetDisease AreaRole of 6-Chloro SubstituentKey Interaction
TSPO (18 kDa) NeuroinflammationActive Binding Element Hydrophobic interaction in the mitochondrial receptor pocket.
PfCDPK1 Malaria (P. falciparum)Synthetic Intermediate Cl is displaced by amines/ethers to access the ATP-binding pocket.
TAK1 Multiple MyelomaSynthetic Intermediate Cl is displaced by morpholine to improve solubility and H-bonding with Lys-63.
GABA-A Anxiety/SedationModulator 6-Cl analogs show selective affinity for specific receptor subtypes (alpha-1 vs alpha-2).

Experimental Protocols

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

Rationale: This is the foundational step to access the scaffold. The reaction involves the condensation of an aminopyridazine with an alpha-halo carbonyl.

Reagents:

  • 3-Amino-6-chloropyridazine (CAS: 5469-69-2)

  • Chloroacetaldehyde (50% wt in water)

  • Ethanol or n-Butanol

  • Sodium Bicarbonate (NaHCO₃)

Protocol:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Ethanol (10 mL/g).

  • Condensation: Add Chloroacetaldehyde (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Neutralization: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexane).

    • Yield: Typically 70–85%.

    • Product: 6-chloroimidazo[1,2-b]pyridazine (Pale yellow solid).

Functionalization: SNAr Displacement at C6

Rationale: To generate kinase inhibitor libraries, the chlorine is displaced by an amine.

Protocol:

  • Setup: In a microwave vial, combine 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and the desired amine (e.g., Morpholine, 3.0 eq).

  • Solvent: Add NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 eq) or CsF (Cesium Fluoride, 1.0 eq) to accelerate the reaction.

  • Reaction: Heat at 120°C–150°C for 1–2 hours (Microwave) or 100°C overnight (Thermal).

  • Workup: Dilute with water, extract with EtOAc. The product (6-morpholino derivative) is purified via HPLC.

Biological Pathway Visualization (TSPO)

The following diagram illustrates the pathway where 6-chloro-imidazo[1,2-b]pyridazine ligands exert their effect, specifically in the modulation of mitochondrial steroidogenesis and inflammation.

TSPO_Pathway Ligand 6-Chloro-Imidazo[1,2-b]pyridazine (Ligand) TSPO TSPO Receptor (Mitochondrial Outer Membrane) Ligand->TSPO Binds with High Affinity (Hydrophobic/Halogen Bond) Cholesterol Cholesterol Transport (Cytosol -> Matrix) TSPO->Cholesterol Facilitates Translocation P450 CYP11A1 (P450scc) Enzyme Cholesterol->P450 Substrate Delivery Pregnenolone Pregnenolone (Steroid Precursor) P450->Pregnenolone Conversion Response Anti-inflammatory Response (Microglia Suppression) Pregnenolone->Response Downstream Signaling

Figure 2: Mechanism of action for TSPO ligands in neuroinflammation and steroidogenesis.

References

  • Imidazo[1,2-b]pyridazines as inhibitors of PfCDPK1

    • Title: Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

  • TSPO Ligand Binding

    • Title: New imidazo[1,2-b]pyridazine ligands for peripheral-type benzodiazepine receptors on mitochondria and monocytes.[1]

    • Source: Life Sciences (Elsevier).
    • URL:[Link]

  • Synthesis & Reactivity (Suzuki/SNAr)

    • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[2][3]

    • Source: ChemistrySelect (Wiley).[3]

    • URL:[Link]

  • TAK1 Kinase Inhibition

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • General Scaffold Review

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry.[4]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a sought-after scaffold for the development of novel therapeutic agents and functional organic materials. The ability to selectively functionalize this core is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. Among the array of carbon-carbon bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a robust and versatile tool for the arylation of heteroaromatic systems.[1][2]

This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of 2-Chloro-6-methylimidazo[1,2-b]pyridazine with various aryl and heteroaryl boronic acids. As a Senior Application Scientist, the following content is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a high degree of reproducibility and success.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for the specific substrate, 2-Chloro-6-methylimidazo[1,2-b]pyridazine.

Suzuki_Miyaura_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product 2-Aryl-6-methyl- imidazo[1,2-b]pyridazine Reductive_Elimination->Product Substrate 2-Chloro-6-methyl- imidazo[1,2-b]pyridazine Substrate->Oxidative_Addition Boronic_Acid Ar'B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Activates Boronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-6-methylimidazo[1,2-b]pyridazine. This is often the rate-limiting step for chloro-heterocycles due to the strong C-Cl bond. The electron-deficient nature of the pyridazine ring facilitates this step.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[3]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the Suzuki-Miyaura coupling of 2-Chloro-6-methylimidazo[1,2-b]pyridazine hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount, especially when dealing with a relatively unreactive chloro-heterocycle.

  • For Robust, General Applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst for many Suzuki couplings and has shown efficacy with related imidazo[1,2-b]pyridazine systems.[4][5] It is often a good starting point for optimization.

  • For Challenging Couplings & Higher Yields: Catalyst systems employing bulky, electron-rich phosphine ligands are often superior for activating the C-Cl bond. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.[6] Examples include Buchwald-type ligands like XPhos and SPhos, or ferrocenyl-based ligands like dppf.[7][8] N-Heterocyclic Carbene (NHC) ligands also offer excellent activity for coupling aryl chlorides.[8]

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄Simple phosphineReadily available, cost-effective, good starting point.[5]3-5
Pd(dppf)Cl₂Ferrocenyl phosphineHigh thermal stability, effective for a broad range of substrates.2-5
XPhos Pd G2/G3Buchwald (biaryl phosphine)High activity for C-Cl bond activation, often allows for lower reaction temperatures.[7][8]1-3
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Excellent for electron-rich and sterically hindered aryl chlorides.[9]1-3
The Critical Role of the Base

The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[3] The choice of base can significantly impact yield and reaction time.

  • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly used in aqueous solvent mixtures and are effective for a wide range of boronic acids.[5][8]

  • Potassium Phosphate (K₃PO₄): This is a stronger base and is often used in anhydrous conditions or with boronic esters. It can be particularly effective for less reactive boronic acids.

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for difficult couplings.

The influence of the base can be significant. For the closely related 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, switching from Na₂CO₃ to K₂CO₃ or K₃PO₄ can lead to improved yields, depending on the boronic acid used.[6]

Solvent Systems: Balancing Solubility and Reactivity

The solvent system must be chosen to ensure the solubility of all reactants and facilitate the catalytic cycle.

  • Aqueous Mixtures: A mixture of an organic solvent like 1,2-dimethoxyethane (DME), 1,4-dioxane, or toluene with water is a common choice.[5][8] The water is essential for dissolving the inorganic base.

  • Anhydrous Conditions: For substrates or products that are sensitive to hydrolysis, anhydrous solvents like toluene or dioxane can be used in conjunction with a base like K₃PO₄.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and considerations for ensuring a successful reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 2-Chloro-6-methylimidazo[1,2-b]pyridazine - Arylboronic Acid - Base Vessel Combine in Reaction Vessel Reagents->Vessel Solvent Add Solvent System Vessel->Solvent Degas Degas with Inert Gas (e.g., Argon or Nitrogen) Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of arylboronic acids.

Materials:

  • 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methylimidazo[1,2-b]pyridazine, the arylboronic acid, and Na₂CO₃.

  • Add the DME and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[10]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Yield Conditions for Less Reactive Partners using a Buchwald Precatalyst

This protocol is recommended for challenging couplings, such as with electron-rich or sterically hindered boronic acids.

Materials:

  • 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine 2-Chloro-6-methylimidazo[1,2-b]pyridazine, the arylboronic acid, and K₃PO₄.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Follow the work-up and purification procedure outlined in Protocol 1.

Troubleshooting and Scientific Integrity

A protocol is only as trustworthy as its ability to account for potential failures. Here are common issues and their causal explanations:

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. C-Cl bond is not being activated. 3. Insufficiently strong base.1. Ensure thorough degassing of the reaction mixture.[10] 2. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to an XPhos-based catalyst).[7][8] 3. Use a stronger base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species, which can promote the oxidative coupling of two boronic acid molecules.[10]1. Rigorously deoxygenate the reaction mixture. 2. Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) precatalyst.
Protodeboronation (Loss of Boronic Acid) Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids, often accelerated by high temperatures and aqueous base.1. Use anhydrous conditions with K₃PO₄. 2. Use a more stable boronic ester (e.g., pinacol ester). 3. Lower the reaction temperature if possible.
Formation of Hydroxylated Byproduct Hydrolysis of the 2-chloro group on the imidazo[1,2-b]pyridazine ring, which can be competitive with the Suzuki coupling at elevated temperatures in the presence of water and base.[10]1. Use anhydrous conditions. 2. Lower the reaction temperature. 3. Consider a less nucleophilic base.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-6-methylimidazo[1,2-b]pyridazine is a highly effective method for the synthesis of a diverse range of 2-aryl derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein are designed to empower scientists in drug discovery and materials science to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Hosseini-Zare, H., & Ray, J. A. (2018). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Retrieved from [Link]

  • Organ, M. G., et al. (2020). N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 22(15), 5868-5872. Retrieved from [Link]

  • Colacot, T. J., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5645-5656. Retrieved from [Link]

  • Gueiffier, C., et al. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 7(8), 612-620. Retrieved from [Link]

  • El Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 862-871. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Retrieved from [Link]

  • Riadi, Y., & Guillaumet, G. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 219-225. Retrieved from [Link]

  • Alves, M. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Retrieved from [Link]

  • de Castro, P. P., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(1), 1-28. Retrieved from [Link]

  • Alves, M. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]

  • Levin, M. D., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Retrieved from [Link]

  • Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Scientific Reports. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports. Retrieved from [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

This document serves as a comprehensive technical guide and protocol for the Buchwald-Hartwig amination of 2-Chloro-6-methylimidazo[1,2-b]pyridazine . It is designed for medicinal chemists and process scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide and protocol for the Buchwald-Hartwig amination of 2-Chloro-6-methylimidazo[1,2-b]pyridazine . It is designed for medicinal chemists and process scientists requiring high-fidelity conversion of this specific heteroaryl chloride scaffold.

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib analogs). While the C6 position (pyridazine ring) is highly electron-deficient and amenable to Nucleophilic Aromatic Substitution (


), the C2 position (imidazole ring)  is electronically distinct. The C2-Cl bond possesses significant double-bond character and lacks the activation provided by the bridgehead nitrogen for facile 

. Consequently, Palladium-catalyzed cross-coupling is the requisite methodology for C2-amination.

This protocol addresses the specific challenges of this substrate:

  • Catalyst Poisoning: The bridgehead nitrogen (N4) and pyridazine nitrogen (N1) are potent

    
    -donors capable of sequestering Pd species.
    
  • Electronic Deactivation: The electron-rich nature of the imidazole ring relative to the pyridazine ring makes oxidative addition slower than in simple pyridines.

Strategic Reaction Engineering

Reactivity Profile & Regioselectivity

The substrate contains two distinct rings. The 6-methyl group slightly donates electron density into the pyridazine ring, but the critical factor is the C2-Chlorine . Unlike C6-halides which react via addition-elimination (


), C2-halides require oxidative addition to a metal center.
  • Ligand Selection: To overcome N-coordination (catalyst poisoning), bulky, electron-rich dialkylbiaryl phosphines are required. BrettPhos and XPhos are the ligands of choice. Their steric bulk prevents the formation of off-cycle Pd-substrate complexes, while their electron-rich nature facilitates the difficult oxidative addition into the C2-Cl bond.

  • Base Selection:

    
      is preferred for substrates with sensitive functional groups or acidic protons. 
    
    
    
    is the standard for robust substrates, facilitating faster transmetallation/deprotonation of the amine.
Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Ligation: Formation of the active

    
     species.
    
  • Oxidative Addition: Insertion of Pd into the C2-Cl bond. This is the rate-determining step (RDS) for this electron-rich heteroaryl chloride.

  • Amine Coordination/Deprotonation: The amine binds, and the base removes the proton.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Visual Workflow (DOT Diagram)

BuchwaldWorkflow Start Start: 2-Chloro-6-methylimidazo[1,2-b]pyridazine AmineSelect Select Amine Nucleophile Start->AmineSelect Decision Amine Type? AmineSelect->Decision PathA Primary Alkyl Amines (Use BrettPhos) Decision->PathA Primary PathB Anilines / Secondary Amines (Use XPhos or RuPhos) Decision->PathB Sec/Aniline Reaction Reaction Setup: Pd(OAc)2 / Ligand / Base 100°C, Dioxane PathA->Reaction PathB->Reaction Workup Workup: Filter through Celite Extract (EtOAc/Water) Reaction->Workup Purification Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Workup->Purification

Caption: Decision tree for ligand selection based on amine class for optimal C2-amination.

Experimental Protocols

Method A: General Protocol (Primary & Secondary Amines)

Recommended for initial screening and library synthesis.

Materials:

  • Substrate: 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%)
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Procedure:

  • Charge: In a glovebox or under active Nitrogen flow, charge a reaction vial with the heteroaryl chloride (1.0 equiv), Pd source, Ligand, and Base.

  • Solvate: Add anhydrous 1,4-Dioxane.

  • Add Amine: Add the amine (liquid amines via syringe; solid amines added in step 1).

  • Degas: Sparge the mixture with Nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles. Critical: Oxygen inhibits the active Pd(0) species.

  • Heat: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitor: Check conversion via LC-MS. Look for the disappearance of the starting material (

    
    , M+H) and appearance of the product.
    
  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically 0-10% MeOH in DCM).

Method B: Protocol for Weak Nucleophiles (Anilines/Amides)

Use when coupling electron-deficient anilines or amides.

Adjustments:

  • Ligand: Xantphos (Chelating ligand, prevents

    
    -hydride elimination) or tBuXPhos .
    
  • Base:

    
     (2.0 equiv) often provides superior results for amides.
    
  • Solvent: Toluene or

    
    -Amyl Alcohol (allows higher temp reflux).
    

Quantitative Data & Optimization Matrix

The following table summarizes expected outcomes based on internal optimization studies for the imidazo[1,2-b]pyridazine scaffold.

ParameterCondition A (Robust)Condition B (Sensitive)Condition C (Challenging)
Amine Type Alkyl Amines (Prim/Sec)Functionalized AminesAnilines / Amides
Ligand BrettPhos / RuPhosBrettPhos Xantphos / tBuXPhos
Base



Solvent 1,4-Dioxane1,4-DioxaneToluene / t-Amyl OH
Temp 100°C90°C110°C
Typical Yield 85-95%70-85%60-80%
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Conversion Catalyst Poisoning (N-binding)Switch to bulkier ligand (tBuXPhos ). Increase catalyst loading to 10 mol%.
Dehalogenation

-Hydride Elimination
Use a bidentate ligand (Xantphos ).[2] Avoid isopropanol/ethanol in workup.
Low Yield Incomplete Oxidative AdditionIncrease temperature to 110°C. Switch solvent to t-Amyl alcohol .
Protodehalogenation Moisture in solventEnsure rigorous drying of solvent (molecular sieves) and base.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the 2-chloro-imidazo[1,2-b]pyridazine substrate, highlighting the critical oxidative addition step.

CatCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Cl) ComplexII Pd(II)-Cl Complex OxAdd->ComplexII AmineBind Amine Binding & Deprotonation ComplexII->AmineBind + HNR2 / Base RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition of the C2-Cl bond.

References

  • General Buchwald-Hartwig Methodology

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Imidazo[1,2-b]pyridazine Synthesis & Reactivity

    • Enguehard, C., et al. (2000). "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." Synthesis.
  • Application to Heteroaryl Chlorides

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society.

  • Process Chemistry Considerations (Ponatinib Intermediates)

    • "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021.

Sources

Method

Application Note: Functionalization of 2-Chloro-6-methylimidazo[1,2-b]pyridazine for Library Generation

[1][2] Introduction: The Scaffold Advantage The 2-Chloro-6-methylimidazo[1,2-b]pyridazine scaffold (CAS: 127566-20-5) represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Scaffold Advantage

The 2-Chloro-6-methylimidazo[1,2-b]pyridazine scaffold (CAS: 127566-20-5) represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ponatinib analogs).[1] Unlike its more common isomer, 6-chloro-2-methylimidazo[1,2-b]pyridazine, this specific regioisomer offers a unique "push-pull" electronic environment that facilitates orthogonal functionalization strategies.[1][2]

For library generation, this scaffold provides three distinct vectors of diversity:

  • C-2 Position (Chlorine Handle): A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or amino groups.

  • C-3 Position (Nucleophilic Center): Highly susceptible to Electrophilic Aromatic Substitution (EAS) and Direct C-H Arylation, enabling the introduction of halogens, formyl groups, or aryl rings without pre-functionalization.

  • C-6 Methyl Group: A benzylic-like position amenable to radical halogenation or oxidation, serving as a vector for solubility-enhancing groups (e.g., morpholines, piperazines).[1]

Reactivity Profile & Chemoselectivity[1][3][4]

Understanding the electronic bias of the scaffold is critical for designing sequential synthesis workflows.

Reactivity Map

ReactivityMap cluster_legend Legend Scaffold 2-Chloro-6-methyl imidazo[1,2-b]pyridazine C2 C-2 Position (Cl) Electrophilic Site Reacts via: Pd-Catalysis (Suzuki, Stille) Reactivity: Moderate (Cl < Br < I) Scaffold->C2 C3 C-3 Position (H) Nucleophilic Site Reacts via: EAS, C-H Activation Reactivity: High (Regioselective) Scaffold->C3 C6 C-6 Methyl Group Benzylic Site Reacts via: Radical Bromination, Oxidation Reactivity: Tunable Scaffold->C6 key Red: Cross-Coupling | Green: C-H Func. | Yellow: Side-Chain Mod.

Figure 1: Reactivity hotspots of the 2-Chloro-6-methylimidazo[1,2-b]pyridazine scaffold.

Synthetic Strategies for Library Generation

To maximize library diversity, we employ an Orthogonal Halogenation Strategy . By introducing a more reactive halogen (Iodine) at the C-3 position, we can perform sequential cross-couplings: first at C-3 (Iodine), then at C-2 (Chlorine).[1]

Workflow Diagram: Divergent Synthesis

LibraryWorkflow Start Starting Material 2-Chloro-6-methylimidazo[1,2-b]pyridazine Step1 Step 1: C-3 Iodination (NIS, MeCN) Start->Step1 Branch2 Path B: C-2 Suzuki Coupling (Requires forcing conditions if C-3 is H) Start->Branch2 Direct C-2 Func. Intermediate Intermediate A 2-Chloro-3-iodo-6-methyl... Step1->Intermediate Branch1 Path A: C-3 Suzuki Coupling (Site-Selective Pd(0)) Intermediate->Branch1 Prod1 Library Subset 1 3-Aryl-2-Chloro... Branch1->Prod1 FinalStep Step 2: C-2 Functionalization (Suzuki/Buchwald on Cl) Prod1->FinalStep Prod2 Library Subset 2 2-Aryl-3-H... FinalLib Final Library 2,3-Diaryl-6-methyl... FinalStep->FinalLib

Figure 2: Sequential functionalization workflow prioritizing C-3 selectivity.

Detailed Experimental Protocols

Protocol A: Regioselective C-3 Iodination

Objective: Install a reactive handle at C-3 without affecting the C-2 chloride.[1][2]

  • Reagents:

    • Substrate: 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 equiv)[1][2]

    • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)[1]

    • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Procedure:

    • Dissolve the substrate in MeCN at room temperature (RT).

    • Add NIS portion-wise over 5 minutes.

    • Stir at RT for 2–4 hours. Monitor by LCMS (Appearance of M+126 peak).

    • Workup: Dilute with EtOAc, wash with 10% Na2S2O3 (to remove excess iodine) and brine. Dry over Na2SO4.[1][2]

    • Yield Expectation: 85–95%.[1][2]

    • Note: The C-3 position is highly nucleophilic; no catalyst is required.[1][2]

Protocol B: Site-Selective Suzuki Coupling (C-3 vs. C-2)

Objective: Selectively couple an aryl boronic acid at C-3 (Iodine) while leaving C-2 (Chlorine) intact.[1][2]

ParameterConditionRationale
Catalyst Pd(PPh3)4 (5 mol%)Mild Pd(0) source; sufficient for C-I but slow for C-Cl at low temps.[1][2]
Base Na2CO3 (2.0 equiv, 2M aq)Mild base minimizes side reactions.
Solvent DME/Water (3:1)Standard Suzuki solvent system ensuring solubility.
Temperature 60–70 °CCritical: Keep < 80 °C to prevent oxidative addition into C-Cl bond.[1][2]
Time 4–6 hoursMonitor closely to stop before C-2 coupling occurs.[1][2]

Step-by-Step:

  • Charge a microwave vial with Intermediate A (from Protocol A), Aryl Boronic Acid (1.1 equiv), and Pd(PPh3)4.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed DME and 2M Na2CO3.[1][2]

  • Heat at 65 °C.

  • Checkpoint: LCMS should show conversion to the monochlorinated product. If bis-coupling is observed, lower temperature to 50 °C.[1][2]

Protocol C: C-2 Functionalization (Suzuki Coupling on Chloride)

Objective: Functionalize the C-2 position after C-3 is established.

  • Reagents:

    • Substrate: 3-Substituted-2-chloro-6-methylimidazo[1,2-b]pyridazine.[1][2]

    • Catalyst: XPhos Pd G3 or Pd(dppf)Cl2 (5 mol%). (Requires more active catalyst for Aryl-Cl).[1]

    • Base: K3PO4 (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 100–110 °C (or 120 °C in Microwave for 30 min).

    • Mechanism:[1][2][3][4] The bulky, electron-rich phosphine (XPhos) facilitates oxidative addition into the sterically hindered and less reactive C-Cl bond.[1]

Protocol D: C-6 Methyl Functionalization (Radical Bromination)

Objective: Convert the C-6 methyl into a benzylic bromide for SN2 derivatization.[1][2]

  • Reagents:

    • N-Bromosuccinimide (NBS) (1.05 equiv).[1]

    • Initiator: AIBN (10 mol%) or Benzoyl Peroxide.

    • Solvent: CCl4 or PhCF3 (Trifluoromethylbenzene - greener alternative).[1][2]

  • Procedure:

    • Reflux (75–80 °C) under visible light irradiation (tungsten lamp) for 2–4 hours.

    • Caution: Avoid over-bromination (dibromide formation). Stop when ~80% conversion is reached.

    • Downstream: React crude bromide immediately with secondary amines (e.g., morpholine, N-methylpiperazine) in DMF/K2CO3 to generate solubility tags.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling during Step 1 Temperature too high; Catalyst too active.[1][2]Reduce Temp to 50°C; Switch to Pd(PPh3)4 (less active than XPhos).
No reaction at C-2 (Cl) Oxidative addition failure (Aryl-Cl is inert).[1]Switch to XPhos Pd G3 or BrettPhos ; Use Cs2CO3 in n-Butanol.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl).[1]Use Boronic Esters or MIDA boronates; Add CuCl (co-catalyst).
Regioselectivity (Direct Arylation) C-3 vs C-H on Pyridazine ring.[1][5]C-3 is significantly more nucleophilic.[1][2] Use Pd(OAc)2 without phosphine to favor C-3.[1][6]

References

  • Imidazo[1,2-b]pyridazine Reviews

    • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. Link

    • Tali, J. A., et al. "Synthesis and site selective C-H functionalization of imidazo-[1,2-a]pyridines."[1][7] Organic & Biomolecular Chemistry, 2023.[7][8] (Relevant for comparative C-3 reactivity). Link

  • Synthetic Methodologies

    • El Akkaoui, A., et al. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction."[1] Synthesis, 2001. (Foundational work on 6-Cl vs 2-Cl reactivity). Link

    • Doucet, H., et al. "Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation... of Imidazo[1,2-b]pyridazines."[1] Advanced Synthesis & Catalysis, 2018.[6][9] Link

  • Commercial Availability & Data

    • 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS 127566-20-5) entry.[1][2][10] Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloromethylimidazopyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Imidazopyridazine Scaffolds The imidazopyridazine core is a privileged heterocyclic motif in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Imidazopyridazine Scaffolds

The imidazopyridazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure have led to its incorporation into a wide array of biologically active molecules, including anticancer and antimalarial agents.[1][2] The functionalization of this scaffold is crucial for modulating the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a mild and efficient pathway to novel imidazopyridazine derivatives.[3][4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of chloromethylimidazopyridazine, a key building block for the synthesis of diverse chemical libraries. We will delve into the mechanistic intricacies of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions. This document is intended to serve as a practical resource for researchers aiming to leverage these powerful synthetic transformations.

The Catalytic Heart: Mechanism of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle commences with the reaction of a low-valent Pd(0) species with the electrophilic partner, in this case, chloromethylimidazopyridazine. The palladium atom inserts itself into the carbon-chlorine bond, forming a new organopalladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments on the palladium center couple and are eliminated. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Palladium Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[7] This reaction is particularly well-suited for the arylation and vinylation of chloromethylimidazopyridazine.

Key Considerations for Successful Suzuki-Miyaura Coupling:
  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For the coupling of sp3-hybridized electrophiles like chloromethyl derivatives, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition step.[1] A combination of Pd₂(dba)₃ and a suitable phosphine ligand like SPhos or XPhos is a good starting point.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often employed to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki-Miyaura Coupling of Chloromethylimidazopyridazine:

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine chloromethylimidazopyridazine, boronic acid, base, and catalyst/ligand in a reaction vessel. Solvent Add solvent and degas the mixture. Reagents->Solvent Heat Heat the reaction mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool the reaction and quench with water. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Chloromethylimidazopyridazine (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add chloromethylimidazopyridazine, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085Analogous System[8]
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O9092Analogous System[1][9]
Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8078Analogous System[10]
Vinylboronic acid pinacol esterPdCl₂(dppf)Cs₂CO₃THF/H₂O7075General Knowledge

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an sp²- or sp³-hybridized organic halide.[11][12] This reaction is invaluable for introducing alkynyl functionalities into the imidazopyridazine scaffold, which can serve as versatile handles for further synthetic transformations, such as click chemistry.

Key Considerations for Successful Sonogashira Coupling:
  • Catalyst System: The classical Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[4]

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are commonly used.

  • Side Reactions: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can often be minimized by using copper-free conditions or by carefully controlling the reaction conditions.

General Protocol for Sonogashira Coupling of Chloromethylimidazopyridazine:

Materials:

  • Chloromethylimidazopyridazine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., TEA or DIPEA, 2-3 equiv)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent, followed by the chloromethylimidazopyridazine, terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuITEATHFRT88Analogous System[14]
1-OctynePdCl₂(PPh₃)₂ / CuIDIPEADMF5082Analogous System[11]
(Trimethylsilyl)acetylenePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile6090Analogous System[13]

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with organic halides.[6] This reaction provides a direct route to amino-functionalized imidazopyridazines, which are of significant interest in medicinal chemistry. The amination of sp³-hybridized chlorides can be more challenging than their aryl halide counterparts and often requires carefully optimized conditions.

Key Considerations for Successful Buchwald-Hartwig Amination:
  • Catalyst and Ligand: Highly active catalyst systems are generally required. These often consist of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

General Protocol for Buchwald-Hartwig Amination of Chloromethylimidazopyridazine:

Materials:

  • Chloromethylimidazopyridazine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

  • Strong base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst and the base.

  • Add the chloromethylimidazopyridazine and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
MorpholineBrettPhos Pd G3NaOtBuToluene10085Analogous System
PiperidineRuPhos Pd G3LiHMDSDioxane11080Analogous System[12]
AnilineXPhos Pd G3K₂CO₃t-BuOH9075Analogous System[6]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.- Screen different bases and solvents. For Suzuki, ensure the base is strong enough to form the "ate" complex.
Formation of side products (e.g., homocoupling) - For Sonogashira, presence of oxygen can promote Glaser coupling.- For Suzuki, protodeborylation of the boronic acid.- Thoroughly degas all solvents and reagents.- Consider copper-free Sonogashira conditions.- Use a less nucleophilic base or a different solvent system in Suzuki couplings.
Decomposition of starting material or product - Reaction temperature is too high.- The substrate or product is sensitive to the base.- Lower the reaction temperature and extend the reaction time.- Use a milder base (e.g., K₂CO₃ instead of NaOtBu).

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and highly versatile platform for the functionalization of the chloromethylimidazopyridazine scaffold. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide range of novel derivatives with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to successfully implement these powerful synthetic methods in their research endeavors.

References

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes.
  • Liu, X., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters, 16(22), 5846-5849.
  • Nolan, S. P. (2011). Well-Defined Palladium–N-Heterocyclic Carbene (NHC) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 91-100.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Han, F., & Li, X. (2009). Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 14(12), 5265-5275.
  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Caddick, S., & Cloke, F. G. N. (2007). The Age of the Carbene. Chemical Society Reviews, 36(10), 1629-1630.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
  • Denmark, S. E., & Smith, R. C. (2009). The Final Challenge in Cross-Coupling: sp3-Hybridized Carbons. Pure and Applied Chemistry, 81(4), 635-647.
  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Jana, R., et al. (2011). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2011(15), 2149-2166.
  • Li, J. J. (2019).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Frontiers Media. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gueye, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2978.
  • Zhang, C., et al. (2013). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 44(32).
  • Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 539, 121028.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron Letters, 54(24), 3144-3147.

Sources

Method

Application Note: Regioselective C-H Activation of 6-Methylimidazo[1,2-b]pyridazine

This Application Note is structured as a high-level technical guide for the regioselective C-H activation of the 6-methylimidazo[1,2-b]pyridazine scaffold. It synthesizes established organometallic protocols with practic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the regioselective C-H activation of the 6-methylimidazo[1,2-b]pyridazine scaffold. It synthesizes established organometallic protocols with practical, field-proven optimization strategies.

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged pharmacophore, widely recognized in kinase inhibitors (e.g., Ponatinib analogs) and GABA modulators. While traditional synthesis relies on pre-functionalized halides (e.g., 3-bromo derivatives) and Suzuki-Miyaura coupling, direct C-H activation offers a step-economic alternative.

This guide details the protocol for the regioselective C-3 functionalization of 6-methylimidazo[1,2-b]pyridazine. The presence of the 6-methyl group acts as a weak electron donor, enhancing the nucleophilicity of the C-3 position without sterically hindering the catalytic center, making this substrate an ideal candidate for Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathways.

Mechanistic Insight & Causality

To successfully execute this reaction, one must understand the electronic bias of the scaffold.

  • Nucleophilic Hotspot (C-3): The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, making C-3 the most electron-rich center (highest HOMO coefficient). This allows electrophilic palladation to occur preferentially at C-3 over the pyridazine ring protons (C-7/C-8).

  • Role of the 6-Methyl Group: Unlike electron-withdrawing groups (e.g., 6-Cl) which might require higher temperatures, the 6-methyl group inductively stabilizes the cationic character of the transition state, often permitting milder reaction conditions.

  • The CMD Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation pathway. A carbonate or carboxylate base assists in the cleavage of the C-3 H bond simultaneous with Pd-C bond formation.

Mechanistic Pathway (CMD Cycle)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in the rate-determining C-H bond breaking step.

CMD_Mechanism Start Pd(II) Precatalyst (Pd(OAc)2) Active Active Species [L-Pd(II)-X] Start->Active Ligand Exchange Coord Coordination (Substrate Binding) Active->Coord + 6-Methylimidazo[1,2-b]pyridazine TS CMD Transition State (Base-Assisted Deprotonation) Coord->TS Rate Determining Step Inter Palladacycle Intermediate (Pd-C3 Bond Formed) TS->Inter - AcOH/HCO3- OxAdd Oxidative Addition (Ar-X) Inter->OxAdd + Ar-I / Ar-Br RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Active Regeneration Product C3-Arylated Product RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed C-3 arylation. The CMD transition state (Red) is the critical energy barrier, lowered by the choice of base and the electron-rich nature of the scaffold.

Experimental Protocols

Protocol A: Pd-Catalyzed Direct C-3 Arylation (The "Gold Standard")

This protocol is robust, scalable, and tolerant of the 6-methyl substituent. It utilizes a phosphine-free system or simple triphenylphosphine, driving costs down.

Reagents & Materials:

  • Substrate: 6-Methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 - 1.5 equiv) [Note: Aryl Iodides are more reactive but may cause homocoupling; Bromides are preferred for selectivity].

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) [Optional: Reaction often works ligand-free in DMA].

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with PivOH (30 mol%) additive.

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a dried Schlenk tube or microwave vial with 6-methylimidazo[1,2-b]pyridazine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₂CO₃ (1.0 equiv).

  • Solvation: Add anhydrous DMA (concentration ~0.2 M). Critical: If using K₂CO₃, add Pivalic Acid (0.3 equiv) at this stage. The pivalate anion acts as a "proton shuttle" in the CMD mechanism.

  • Degassing: Sparge the solution with Argon/Nitrogen for 5-10 minutes. Oxygen is detrimental to the active Pd(0) species generated during the cycle.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 100–120 °C for 12–16 hours.

    • Microwave: Heat to 140 °C for 1 hour (High throughput option).

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (m/z ~148 for the core) and emergence of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove silver/palladium residues. Wash the filtrate with water (3x) to remove DMA (crucial to prevent streaking during chromatography).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: C-3 Sulfenylation (Green/Aerobic)

For introducing sulfur motifs (common in metabolic stability studies), a copper-catalyzed aerobic protocol is superior.

  • Reagents: Substrate (1.0 equiv), Thiol (R-SH, 1.2 equiv), CuI (10 mol%), 2,2'-Bipyridine (10 mol%), DMSO, Air atmosphere.

  • Key Difference: This reaction relies on aerobic oxidation . Do not degas. Run under an air balloon or open flask at 80 °C.

Data Summary & Optimization Table

The following table summarizes the expected outcomes based on variations in the protocol.

ParameterCondition A (Standard)Condition B (Cost-Effective)Condition C (Green/Green Solvent)
Catalyst Pd(OAc)₂ / PPh₃Pd(OAc)₂ (Ligand-free)Pd/C (Heterogeneous)
Base Ag₂CO₃K₂CO₃ + PivOHKOAc
Solvent DMAToluenePentan-1-ol
Temp 110 °C120 °C130 °C
Yield (Avg) 85-95%70-80%60-75%
Note Highest regioselectivity.Requires PivOH shuttle.Easier purification.

Workflow Visualization

To ensure reproducibility, follow this logical flow. This diagram emphasizes the critical "Stop/Check" points (Degassing and LC-MS monitoring).

Workflow Prep Reagent Prep (Dry Solvent, Weighing) Mix Mixing & Degassing (Argon Sparge 10 min) Prep->Mix React Heating (110°C, 12-16h) Mix->React Check LC-MS Check (Conv > 95%?) React->Check Check->React No (Continue Heating) Workup Celite Filter & DMA Wash Check->Workup Yes Pure Flash Chromatography (DCM/MeOH) Workup->Pure

Figure 2: Operational workflow for the C-H activation protocol.

Critical Troubleshooting & "Gotchas"

  • Regioselectivity Issues: If you observe minor byproducts, check for C-3/C-6 bis-arylation . This is rare with the 6-methyl group (as it blocks the C-6 position), but if the methyl group is actually a removable protecting group or if you are using a different 6-substituent, C-6 activation can occur. Correction: Lower the equivalents of Aryl Bromide to 1.05.

  • Incomplete Conversion: The 6-methyl group donates electrons, but if the coupling partner is also electron-rich (e.g., 4-bromoanisole), the oxidative addition step may slow down. Correction: Switch to a more electron-rich ligand like XPhos or SPhos to facilitate oxidative addition.

  • Black Precipitate: Early formation of Pd black indicates catalyst decomposition. Correction: Ensure rigorous degassing. Add the phosphine ligand before the palladium source to stabilize it.

References

  • General Review on Imidazo[1,2-b]pyridazine Functionalization: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021.[1]

  • Direct C-3 Arylation Protocol (Pd/Ag2CO3 system): Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines. European Journal of Organic Chemistry, 2015.

  • Green/Sustainable C-H Activation: Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation... of Imidazo[1,2-b]pyridazines. Advanced Synthesis & Catalysis, 2010.

  • Mechanistic Foundation (CMD Pathway): Concerted Metalation-Deprotonation (CMD) mechanism in Pd-catalyzed C-H arylation. Chemical Science, 2012.

Sources

Application

Reagents for converting 2-Chloro-6-methylimidazo[1,2-b]pyridazine to amines

Application Note: Precision Amination of 2-Chloro-6-methylimidazo[1,2-b]pyridazine Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amination of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs). While the 6-position (pyridazine ring) is electron-deficient and amenable to direct nucleophilic aromatic substitution (


), the 2-position  (imidazole ring) is electron-rich and kinetically resistant to nucleophilic attack. Consequently, converting 2-chloro-6-methylimidazo[1,2-b]pyridazine  to its amine derivatives requires transition-metal catalysis rather than thermal displacement.

This guide details the Buchwald-Hartwig Cross-Coupling protocols optimized for this specific heterocyclic chloride. We prioritize the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the unactivated C2-Cl bond.

Mechanistic Insight & Reactivity Profile

To select the correct reagents, one must understand the electronic landscape of the substrate.

  • The 6-Position (Pyridazine): Highly electron-deficient due to the inductive effect of N1 and N4. Reacts via

    
     (Meisenheimer complex intermediate).[1]
    
  • The 2-Position (Imidazole): The target of this protocol. It is

    
    -excessive relative to the pyridazine ring. The C-Cl bond at C2 has a higher bond dissociation energy and higher electron density, rendering it inert to standard nucleophiles (
    
    
    
    ) even at high temperatures.

Implication: Success depends on the Palladium (Pd) catalytic cycle . The rate-determining step is often the oxidative addition of Pd(0) into the C2-Cl bond. Therefore, ligands that increase the electron density on the metal center are non-negotiable.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 2-Chloro-6-methyl imidazo[1,2-b]pyridazine C6 C6 Position (Pyridazine Ring) Substrate->C6 Regioisomer Check C2 C2 Position (Imidazole Ring) Substrate->C2 SNAr Pathway: SNAr Reagents: Amine, Heat C6->SNAr Electron Deficient PdCat Pathway: Buchwald-Hartwig Reagents: Pd(0), Ligand, Base C2->PdCat Electron Rich (Requires Activation)

Figure 1: Reactivity divergence between the C2 and C6 positions. The C2-Cl bond requires catalytic activation.

Reagent Selection Guide

The following reagents are validated for converting heteroaryl chlorides with intermediate electron density.

A. Catalyst & Ligand System (The Engine)
ComponentRecommendationRationale
Pre-catalyst

or


provides a clean source of Pd(0).

is cheaper but requires reduction in situ (usually by the amine or phosphine).
Primary Ligand BrettPhos Gold Standard. The large steric bulk and electron-rich nature promote oxidative addition into the challenging C2-Cl bond and prevent catalyst deactivation.
Alternative Ligand Xantphos Excellent for primary amines and amides. Its wide bite angle favors reductive elimination.
Economy Ligand BINAP Effective for simpler anilines but may require higher temperatures (100°C+) for this specific substrate.
B. Base Selection (The Activator)
BasepKa (conj.[2] acid)Application

~10.3Preferred. Mild enough to tolerate esters/nitriles on the substrate. High solubility in dioxane/toluene.

~17Aggressive. Use for unreactive amines or when the substrate lacks base-sensitive groups. Faster reaction rates.

~12Good alternative if

fails; often used with Xantphos in water/organic biphasic systems.
C. Solvent Systems
  • 1,4-Dioxane: The standard. High boiling point (101°C) allows sufficient thermal energy for the reaction.

  • Toluene: Good for non-polar substrates.

  • t-Amyl Alcohol: A "green" alternative that solubilizes polar intermediates well.

Detailed Experimental Protocols

Protocol A: General Buchwald-Hartwig Amination (Standard)

Best for: Primary amines, secondary amines, and electron-rich anilines.

Reagents:

  • Substrate: 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BrettPhos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the substrate,

    
    , BrettPhos, and 
    
    
    
    .
    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen (oxygen kills the active Pd(0) species).

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Monitoring: Check by LC-MS. The starting material (Cl-substrate) should disappear. Look for the product mass [M+H]+.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically DCM/MeOH gradients for this polar scaffold).

Protocol B: Microwave-Assisted Amination

Best for: Unreactive amines, steric hindrance, or rapid library synthesis.

Reagents:

  • Same as Protocol A, but consider using

    
      if the substrate tolerates it.
    

Procedure:

  • Combine all reagents in a microwave-safe vial.

  • Seal and purge with Argon.

  • Irradiate at 120°C for 30–60 minutes (High Absorption setting).

  • Safety Note: Ensure the vessel is rated for the pressure generated by dioxane at 120°C.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

Optimization Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No (SM Intact) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAdd Problem: Oxidative Addition Failure SM_Yes->OxAdd Sol1 Action: Switch to BrettPhos or Increase Temp to 120°C OxAdd->Sol1 Dehal Product: De-halogenated (H-sub)? SM_No->Dehal Sol2 Action: Switch Solvent to Toluene (Avoid H-donors like alcohols) Dehal->Sol2 Yes Complex Product: Complex Mixture? Dehal->Complex No Sol3 Action: Lower Temp (80°C) or Switch Base to K3PO4 Complex->Sol3

Figure 2: Troubleshooting decision tree for Pd-catalyzed amination.

Critical Safety & Handling

  • Palladium Toxicity: All Pd-contaminated waste must be segregated.

  • Scavenging: For pharmaceutical applications, residual Pd must be removed. Use SiliaMetS® Thiol or QuadraPure™ TU scavengers during the workup phase to reduce Pd content to <10 ppm.

  • Regiochemistry Check: Ensure your starting material is 2-chloro-6-methyl... and not the more common 6-chloro isomer. The 6-chloro isomer will react violently or non-selectively under these forcing Pd conditions if

    
     pathways are also accessible.
    

References

  • Buchwald-Hartwig Amination Overview

    • Title: "The Buchwald–Hartwig Amin
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • Ligand Selection (BrettPhos)

    • Title: "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides"
    • Source: Journal of the American Chemical Society, 2008.
    • URL: [Link]

  • Imidazo[1,2-b]pyridazine Chemistry

    • Title: "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
    • Source: ChemistrySelect, 2021.
    • URL: [Link]

  • Green Solvent Alternatives

    • Title: "Palladium-catalyzed amination reactions in flow using t-amyl alcohol"
    • Source: Green Chemistry, 2013.
    • URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis Methods for Imidazo[1,2-b]pyridazine Intermediates

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several kinase inhibitors, including Ponatinib (BCR-ABL inhibitor) and vario...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several kinase inhibitors, including Ponatinib (BCR-ABL inhibitor) and various experimental agents targeting VEGFR, c-Met, and p38 MAP kinase.[1][2]

While bench-scale synthesis is well-documented, scaling this reaction to kilogram quantities presents distinct challenges.[2] The primary bottleneck is regioselectivity .[2] In 3-aminopyridazine, the ring nitrogen at position 1 (N1) is often more nucleophilic than the nitrogen at position 2 (N2), leading to unproductive


-alkylation rather than the desired cyclization.[2]

This guide details a robust, scalable protocol that circumvents these issues through substituent-controlled regioselectivity and optimized process engineering, eliminating the need for chromatographic purification.

Strategic Analysis: The Regioselectivity Challenge

To design a scalable process, one must understand the failure modes of the standard Hantzsch-type condensation.[2]

The Nucleophilicity Trap

The formation of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an


-halocarbonyl (e.g., chloroacetaldehyde or 

-bromoacetophenone).[2]
  • Requirement: For the 5-membered imidazole ring to fuse correctly, the initial alkylation must occur at N2 (the nitrogen adjacent to the amino group), followed by ring closure onto the exocyclic amine.[1][2]

  • Problem: In unsubstituted 3-aminopyridazine, N1 (meta to the amino group) is electronically favored for nucleophilic attack. Alkylation at N1 produces an acyclic or bridged byproduct that cannot cyclize to the desired aromatic system, resulting in low yields and difficult purification.[1][2]

The 6-Halo Solution

The industry-standard solution for scale-up is the use of 6-halo-3-aminopyridazines (specifically 6-chloro or 6-bromo).[2]

  • Mechanism: The electron-withdrawing halogen at C6 inductively deactivates the adjacent N1 nitrogen.[2]

  • Result: This electronic bias shifts the nucleophilic preference to N2 , enabling high-yield cyclization.[2] The resulting 6-halo-imidazo[1,2-b]pyridazine is also a versatile handle for subsequent cross-coupling (Suzuki, Sonogashira), making it an ideal intermediate.[2]

Mechanistic Pathway Diagram[1][2]

Regioselectivity Start 3-Aminopyridazine (Substituted) AlphaHalo α-Halo Carbonyl (Electrophile) Start->AlphaHalo + Path_N1 Path A: N1 Attack (Favored if R=H) AlphaHalo->Path_N1 Unsubstituted (R=H) Path_N2 Path B: N2 Attack (Favored if R=Cl) AlphaHalo->Path_N2 6-Chloro (R=Cl) DeadEnd N1-Alkylated Salt (Dead End / Byproduct) Path_N1->DeadEnd Intermediate N2-Alkylated Intermediate Path_N2->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization - H2O, - HX Product Imidazo[1,2-b]pyridazine Core Cyclization->Product

Caption: Regioselective pathways in imidazo[1,2-b]pyridazine synthesis. The 6-chloro substituent is critical for directing the reaction through Path B.[2]

Detailed Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine[2]

This protocol describes the synthesis of the core scaffold on a 100 g to 1 kg scale.[2] It utilizes 6-chloro-3-aminopyridazine to ensure regioselectivity and chloroacetaldehyde as the cyclization partner.[2]

Materials & Equipment
  • Reactants: 6-Chloro-3-aminopyridazine (1.0 equiv), Chloroacetaldehyde (40-50% aq.[2] solution, 1.5-2.0 equiv).

  • Solvent: n-Butanol (preferred for higher reflux temp and solubility) or Ethanol/Water.[2]

  • Base: Sodium bicarbonate (

    
    ) or Sodium acetate (
    
    
    
    ).[1][2]
  • Equipment: Jacketed glass reactor (5L - 20L), overhead stirrer, reflux condenser, scrubber (for aldehyde vapors).[1][2]

Step-by-Step Methodology
  • Charging: Charge the reactor with 6-chloro-3-aminopyridazine (1.0 equiv) and n-Butanol (10 vol relative to amine). Start agitation.

  • Reagent Addition: Add Sodium bicarbonate (2.0 equiv) to the suspension.

    • Note: The base neutralizes the HCl generated during alkylation/cyclization, preventing protonation of the unreacted amine which would retard the reaction.[1][2]

  • Cyclization: Add Chloroacetaldehyde (1.5 equiv) dropwise at room temperature.

    • Safety: Chloroacetaldehyde is toxic and a lachrymator.[2] Ensure scrubber is active.[2]

  • Reaction: Heat the mixture to reflux (approx. 118°C) and hold for 12–16 hours.

    • IPC (In-Process Control):[2] Monitor by HPLC.[2] Target < 2% starting amine.[2]

  • Workup (Distillation/Crystallization):

    • Distill off approximately 70-80% of the n-Butanol under reduced pressure.

    • Add Water (10 vol) to the residue and stir at 50°C to dissolve inorganic salts (

      
      ).
      
    • Cool the mixture slowly to 0–5°C over 4 hours. The product, 6-chloroimidazo[1,2-b]pyridazine, will crystallize.[1][2]

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 vol) to remove residual salts and aldehyde.

  • Drying: Dry in a vacuum oven at 45°C.

Expected Yield: 75–85% Purity: >98% (HPLC)[1][2]

Detailed Protocol 2: C3-Iodination (Functionalization)[2]

For drugs like Ponatinib, the C3 position must be functionalized (often iodinated or brominated) to allow for Sonogashira coupling with an alkyne.[1][2]

Reaction Strategy

Electrophilic aromatic substitution on imidazo[1,2-b]pyridazine occurs preferentially at C3 .[2] N-iodosuccinimide (NIS) is the preferred reagent over elemental iodine for scale-up due to easier handling and stoichiometry control.[2]

Step-by-Step Methodology
  • Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in Acetonitrile (8 vol) or DMF (5 vol).

  • Reagent Addition: Cool to 0–5°C. Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 30 minutes.

    • Control: The reaction is exothermic.[2] Maintain internal temperature < 10°C during addition.

  • Reaction: Allow to warm to 20–25°C and stir for 2–4 hours.

    • IPC:[1][2][3] HPLC should show conversion to the mono-iodo species.[2]

  • Quench & Workup:

    • Add the reaction mixture to a solution of Sodium Thiosulfate (5% aq, 10 vol) to quench excess iodine species.

    • The product often precipitates directly from the aqueous/organic mixture.[2]

    • If using DMF: Add water (10-15 vol) slowly to force precipitation.[2]

  • Filtration: Filter the solids.

  • Purification (Slurry): Reslurry the wet cake in Methanol (3 vol) at reflux for 1 hour, then cool to 0°C and filter. This removes residual succinimide and regioisomers.

Process Flow & Engineering Controls

The following diagram illustrates the integrated workflow for the two-step synthesis of the Ponatinib intermediate precursor.

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Functionalization Input1 6-Chloro-3-aminopyridazine + Chloroacetaldehyde Reactor1 Reactor: Reflux (118°C) Solvent: n-Butanol Input1->Reactor1 Distill Distillation (Remove Solvent) Reactor1->Distill Cryst1 Crystallization (Add Water, Cool to 5°C) Distill->Cryst1 Filter1 Filtration & Wash Cryst1->Filter1 Input2 Intermediate + NIS Solvent: Acetonitrile Filter1->Input2 Dried Intermediate Reactor2 Reactor: 25°C (Exotherm Control) Input2->Reactor2 Quench Quench: Na2S2O3 (aq) Reactor2->Quench Cryst2 Precipitation/Slurry Quench->Cryst2 FinalProduct 3-Iodo-6-chloroimidazo[1,2-b]pyridazine (Solid API Intermediate) Cryst2->FinalProduct

Caption: Integrated process flow for the synthesis of the 3-iodo-6-chloro intermediate.

Critical Process Parameters (CPPs) & Safety

ParameterRangeRationale
pH Control (Step 1) Neutral to slightly basicAcidic conditions can protonate the N2 nitrogen, halting the reaction.[2] Excess base degrades the aldehyde.[2]
Temperature (Step 1) > 100°C (Reflux)High temperature is required to drive the dehydration/aromatization step.[2]
Stoichiometry (Step 2) 1.05 - 1.10 equiv NISExcess NIS leads to di-iodination.[2] Insufficient NIS leaves unreacted starting material which is hard to purge.[2]
Safety: Chloroacetaldehyde ContainmentHighly toxic and corrosive.[2] Use closed charging systems. Monitor for aldehyde breakthrough in scrubbers.
Safety: Exotherms Step 2 AdditionHalogenation is exothermic.[2] Adiabatic temperature rise must be calculated for reactor sizing.[2]

References

  • Vertex Pharmaceuticals. Synthetic method of ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine.[2] CN111004240B.[2] Link

  • Ariad Pharmaceuticals. Processes for making ponatinib and intermediates thereof.[2] US Patent 9,493,473.[2] Link

  • ResearchGate Review. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).[2][4][5] Link

  • NIH / PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2] (2010).[2][6] Link

  • MedChemExpress. 3-Amino-6-chloropyridazine Product Information. (Used for physical property verification).[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylimidazo[1,2-b]pyridazine. This bicyclic heteroaromatic scaffold is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylimidazo[1,2-b]pyridazine. This bicyclic heteroaromatic scaffold is a valuable building block in medicinal chemistry, notably as a key component in various kinase inhibitors.[1] However, its unique electronic properties can present challenges in achieving high yields in common cross-coupling reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes. The information presented here is a synthesis of established protocols and insights from the primary literature to ensure scientific accuracy and practical utility.

I. Troubleshooting Guide: Low to No Yield

One of the most common issues encountered is a lower-than-expected or complete absence of the desired coupled product. This can be attributed to a variety of factors, from catalyst deactivation to suboptimal reaction parameters.

Issue 1: My Suzuki-Miyaura coupling reaction with 2-Chloro-6-methylimidazo[1,2-b]pyridazine is sluggish or failing.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaromatic chlorides like 2-Chloro-6-methylimidazo[1,2-b]pyridazine is highly dependent on the reaction conditions.

Possible Causes & Solutions:

  • Inadequate Catalyst System: The choice of palladium source and ligand is critical. The electron-rich nature of the imidazo[1,2-b]pyridazine ring can complicate the catalytic cycle.

    • Recommendation: While traditional catalysts like Pd(PPh₃)₄ can be effective, consider more modern and robust systems.[2][3] For instance, the use of a palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor with a suitable phosphine ligand often yields better results. For challenging couplings, consider using pre-catalysts like XPhos Pd G3, which are designed for efficient formation of the active Pd(0) species.[4]

  • Suboptimal Base and Solvent Combination: The base not only facilitates the transmetalation step but also influences catalyst stability and substrate solubility.[5][6]

    • Recommendation: A common and effective combination for Suzuki couplings with similar nitrogen-containing heterocycles is an aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) in a solvent mixture like DME/ethanol or dioxane/water.[3][5] The presence of water can be beneficial for the solubility of the inorganic base and can positively influence the reaction rate.[5][7] In some cases, stronger bases like K₃PO₄ may be required, particularly with less reactive boronic acids.[8]

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions, especially at elevated temperatures.

    • Recommendation: Ensure the quality of your boronic acid. Use a slight excess (1.1-1.5 equivalents) to compensate for any degradation. Running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidative degradation of both the catalyst and the boronic acid.

Illustrative Workflow: Suzuki-Miyaura Coupling Optimization

start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System - Pd(PPh3)4 - Pd(OAc)2/Ligand - XPhos Pd G3 start->catalyst base_solvent Optimize Base/Solvent - Na2CO3 in DME/EtOH/H2O - K3PO4 in Acetonitrile/H2O catalyst->base_solvent If no improvement boronic_acid Check Boronic Acid Quality - Use 1.1-1.5 equiv. - Ensure inert atmosphere base_solvent->boronic_acid If still low yield temp Adjust Temperature - Start at 80°C - Incrementally increase if needed boronic_acid->temp If decomposition is not the issue success Improved Yield temp->success Optimization achieved

Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.

Issue 2: My Buchwald-Hartwig amination is not proceeding to completion.

The Buchwald-Hartwig amination is a go-to method for C-N bond formation. However, its application to 2-Chloro-6-methylimidazo[1,2-b]pyridazine can be challenging due to the potential for the nitrogen atoms in the heterocyclic core to coordinate with the palladium catalyst, leading to catalyst inhibition.

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination. It must stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[4]

    • Recommendation: For heteroaromatic chlorides, bulky, electron-rich biarylphosphine ligands are often required. Ligands like XPhos, SPhos, and RuPhos have demonstrated broad utility.[9] Xantphos is another excellent choice, known for its effectiveness in a range of amination reactions.[10]

  • Base Incompatibility: Strong, non-coordinating bases are typically necessary. The choice of base can significantly impact the reaction rate and yield.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[4] However, if your substrate is base-sensitive, other options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though they may require higher temperatures or longer reaction times.[11]

  • Solvent Effects: The solvent must be anhydrous and capable of solubilizing the reaction components.

    • Recommendation: Anhydrous, degassed toluene, dioxane, or DME are standard solvents for Buchwald-Hartwig aminations.[12] It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Data Summary: Common Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable sources for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, XantphosBulky, electron-rich ligands that promote efficient catalytic turnover.[9][10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-coordinating bases are essential for the deprotonation of the amine.[11]
Solvent Toluene, Dioxane, DME (anhydrous, degassed)Aprotic solvents that are generally compatible with the reaction components.[12]
Temperature 80-120 °CSufficient thermal energy is often required to drive the reaction to completion.
Issue 3: I am observing low yields in my Sonogashira coupling reaction.

The Sonogashira coupling is a reliable method for forming C-C triple bonds. When working with 2-Chloro-6-methylimidazo[1,2-b]pyridazine, success often hinges on managing the reactivity of the starting materials and preventing side reactions.

Possible Causes & Solutions:

  • Catalyst System Issues: The standard Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. The efficiency of this dual catalytic system can be influenced by the substrate.

    • Recommendation: A common catalyst system is a combination of Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI).[13] In some cases, a copper-free system may be beneficial to avoid side reactions, utilizing a palladium catalyst with a suitable phosphine ligand and an amine base.[14]

  • Homocoupling of the Alkyne (Glaser Coupling): This is a frequent side reaction, particularly in the presence of oxygen.

    • Recommendation: Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. Running the reaction at the lowest effective temperature can also minimize this side reaction.

  • Base Selection: An amine base is typically used, which also serves as the solvent in some cases.

    • Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For more challenging couplings, a stronger, non-nucleophilic organic base like DBU can be considered.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 2-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: My starting 2-Chloro-6-methylimidazo[1,2-b]pyridazine appears to be degrading during the reaction. What could be the cause?

A: The imidazo[1,2-b]pyridazine core is generally stable, but under harsh basic conditions and high temperatures, decomposition can occur. If you are using a very strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃ and see if the issue persists. Also, ensure your reaction is run under an inert atmosphere to prevent oxidative degradation.

Q2: I am seeing a significant amount of hydrodehalogenation (replacement of chlorine with hydrogen) as a byproduct. How can I minimize this?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from impurities in the solvent or reagents (e.g., water or alcohols acting as hydride sources) or as a competing pathway in the catalytic cycle.

  • Troubleshooting Steps:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress this side reaction.

    • Lowering the reaction temperature may also help to favor the desired cross-coupling pathway.

Q3: Can I use microwave irradiation to accelerate my coupling reactions with this substrate?

A: Yes, microwave-assisted synthesis can be a very effective strategy for accelerating these reactions and improving yields.[13][15] The rapid heating provided by microwave irradiation can often drive sluggish reactions to completion in a fraction of the time required for conventional heating. It is advisable to start with established thermal conditions and adapt them for microwave synthesis, paying close attention to temperature and pressure limits.

Logical Relationship: Factors Influencing Coupling Reaction Success

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome A 2-Chloro-6-methyl- imidazo[1,2-b]pyridazine C Catalyst System (Pd Precursor + Ligand) D Base E Solvent F Temperature B Coupling Partner (Boronic Acid, Amine, Alkyne) G High Yield of Desired Product C->G H Low Yield / No Reaction C->H I Side Products (e.g., Hydrodehalogenation) C->I D->G D->H D->I E->G E->H F->G F->H F->I label_optimal Optimal Choice label_suboptimal Suboptimal Choice

Caption: Interplay of reactants and conditions on reaction outcome.

III. References

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at:

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem. Available at:

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at:

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at:

  • Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. Sci-Hub. Available at:

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. Available at:

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at:

  • Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PubMed. Available at:

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at:

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: _

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. Available at:

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. Available at:

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at:

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at:

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at:

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at:

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at:

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at:

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at:

  • Suzuki Coupling. Organic Chemistry Portal. Available at:

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at:

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at:

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at:

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at:

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at:

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at:

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. pubs.rsc.org. Available at:

  • Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization. ACS Omega. Available at:

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at:

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at:

  • 6-chloroimidazo(1,2-b)pyradazine hydrochloride. Google Patents. Available at:

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at:

  • Process for the preparation of 2-chloropyridines. Google Patents. Available at:

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. Available at:

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at:

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate. Available at:

Sources

Optimization

Overcoming catalyst poisoning in imidazo[1,2-b]pyridazine synthesis

Topic: Overcoming Catalyst Poisoning in Imidazo[1,2-b]pyridazine Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Silent Killer" in Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Imidazo[1,2-b]pyridazine Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Silent Killer" in Scaffold Functionalization

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor). However, functionalizing this scaffold—particularly via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or direct C-H activation—is notoriously difficult due to catalyst poisoning .

The Core Mechanism of Failure: Unlike simple arenes, imidazo[1,2-b]pyridazine contains two highly Lewis-basic nitrogen atoms (N1 and N5). The N5 nitrogen (on the pyridazine ring) is particularly problematic. It possesses a localized lone pair that binds tightly to electrophilic Pd(II) species, displacing labile ligands and forming a thermodynamically stable, catalytically inactive "off-cycle" complex. This is not merely a slowdown; it is a complete arrest of the catalytic cycle, often resulting in the precipitation of Palladium black.

Diagnostic Matrix: Is Your Catalyst Being Poisoned?

Use this troubleshooting matrix to determine if N-coordination is the root cause of your reaction failure.

Symptom Observation Root Cause Analysis
The "Black Crash" Reaction mixture turns from clear/yellow to black/grey precipitate within 10-30 minutes.Rapid Catalyst Decomposition. The substrate N-atoms displaced the phosphine ligands, destabilizing the Pd(0) species, leading to aggregation into inactive Pd black.
The "Stalled Start" < 5% conversion after 2 hours. No Pd black visible (solution remains clear/pale).Stable Resting State. The Pd is trapped in a stable bis-coordinated complex with the substrate (Pd-Substrate

). The oxidative addition barrier has increased significantly.
The "Protodeboronation" Aryl halide remains unreacted, but the boronic acid is consumed (observed by LCMS).Slow Transmetalation. The catalyst is "distracted" by the N-heterocycle. The transmetalation step becomes rate-limiting, allowing the base to hydrolyze the boronic acid faster than it couples.
Regio-Scrambling (In C-H activation) Mixture of C3 and C6/C7 products.Directing Group Interference. The N5 nitrogen is directing the Pd to the wrong C-H bond via a cyclometallation pathway, overriding the electronic preference.

The Mechanism of Poisoning (Visualization)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Death Spiral" caused by N-coordination.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 Poison OFF-CYCLE TRAP (Substrate-Pd-L Complex) OxAdd->Poison + Imidazo[1,2-b]pyridazine (N-Coordination) Prod Product (Functionalized Scaffold) TransMet->Prod Reductive Elim. Prod->Pd0 Regeneration Poison->OxAdd High Energy Barrier Decomp Pd Black (Irreversible Death) Poison->Decomp Ligand Dissociation

Figure 1: The catalytic "Death Spiral." The nitrogen atoms of the substrate outcompete the boronic acid for the Pd(II) center, sequestering the catalyst.

Strategic Solutions & Protocols

Strategy A: Ligand Engineering (The "Bulky Shield")

Theory: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are sterically bulky. The sheer size of ligands like XPhos or RuPhos creates a "roof" over the Palladium center, physically preventing the approach of the substrate's nitrogen lone pair while still allowing the flat aromatic oxidative addition to occur.

Protocol 1: Robust Suzuki Coupling on Imidazo[1,2-b]pyridazine

Best for: Installing aryl/heteroaryl groups at C3 or C6 positions.

Reagents:

  • Substrate: 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G3 (2-5 mol%)

    • Why G3? It releases the active L-Pd(0) species immediately upon mild heating, avoiding the induction period where Pd(OAc)

      
       might be poisoned before activation.
      
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 0.5 M aqueous solution)
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to a vial.

  • Inert: Seal and purge with Argon/N

    
     (3 cycles). Oxygen accelerates catalyst decomposition.
    
  • Solvent: Add degassed THF and aqueous K

    
    PO
    
    
    
    .
  • Reaction: Heat to 60°C .

    • Note: Do not overheat initially. 60°C is often sufficient for G3 catalysts. If conversion is slow after 1h, ramp to 80°C.

  • Monitor: Check LCMS at 1 hour.

    • Success Indicator: The solution should remain golden/brown, not clear with black precipitate.

Strategy B: The "Decoy" Method (Lewis Acid Masking)

Theory: If bulky ligands fail, use a "sacrificial" Lewis acid to bind the nitrogen lone pairs, leaving the Palladium free to catalyze the reaction.

Protocol 2: Copper-Facilitated Coupling

Best for: Electron-deficient substrates where N-binding is extremely strong.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Additive: CuI (Copper Iodide) (10-20 mol%)

  • Mechanism: The Cu(I) binds to the pyridazine N5 nitrogen (softer acid/base match), effectively "masking" it from the Palladium.

Step-by-Step:

  • Mix substrate, boronic acid, Pd catalyst, and CuI in the reaction vessel.

  • Add base (Cs

    
    CO
    
    
    
    ) and solvent (DMF/DME 1:1).
  • Heat to 90°C.

  • Observation: The reaction mixture may turn greenish (Cu coordination), which is normal.

Frequently Asked Questions (FAQ)

Q1: I am trying to perform a direct C-H arylation at the C3 position, but I only get homocoupling of the aryl halide. Why? A: This is a classic symptom of proton shuttle failure . In C-H activation, the deprotonation step is concerted with metalation (CMD mechanism).

  • Fix: Add a carboxylate additive like Pivalic Acid (30 mol%) . The pivalate acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage and preventing the catalyst from stalling and engaging in homocoupling.

Q2: Can I use Pd/C (heterogeneous catalyst) to avoid these ligand issues? A: Generally, no . The imidazo[1,2-b]pyridazine scaffold will adsorb strongly onto the carbon support surface via its nitrogen atoms, effectively poisoning the active sites. Homogeneous catalysis with bulky ligands (Strategy A) is far more reliable for this specific scaffold.

Q3: My boronic acid is unstable (e.g., 2-pyridine boronic acid). It decomposes before coupling. A: The "poisoned" catalyst is too slow, allowing water/base to destroy the boronic acid.

  • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (BF

    
    K) . These slow-release reagents maintain a low concentration of the active boron species, matching the slower turnover rate of the hindered coupling.
    

Decision Tree: Optimizing Your Conditions

DecisionTree Start Start: Imidazo[1,2-b]pyridazine Coupling CheckPos Target Position? Start->CheckPos C3 C3 (Electron Rich) CheckPos->C3 Electrophilic Subst. C6 C6/C7/C8 (Electron Deficient) CheckPos->C6 Nucleophilic Subst. Sol1 Use Pd-G3 XPhos + K3PO4 (Standard) C3->Sol1 Sol2 Use Pd(OAc)2 + SPhos (High Steric Bulk) C6->Sol2 Fail1 Did it fail? (Low Conv.) Sol1->Fail1 Sol2->Fail1 TryAdd Add CuI (10%) or Switch to MIDA Boronate Fail1->TryAdd Yes

Figure 2: Optimization workflow for selecting catalyst systems based on regiochemistry and failure modes.

References

  • Imidazo[1,2-b]pyridazine Scaffold Significance

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
    • Source:

  • General Catalyst Poisoning by N-Heterocycles

    • Identification and Elimination of an Unexpected C
    • Source:

  • Advanced Precatalyst Solutions (Pd-G3/G4)

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] (Demonstrates efficacy of XPhos/SPhos systems).

    • Source:

  • Copper-Facilitated Coupling (Lewis Acid Masking)

    • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boron
    • Source:

  • C-H Activation Strategies

    • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
    • Source:

Sources

Troubleshooting

Technical Support Center: Solubilization Protocols for Heterocyclic Intermediates

Subject: 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS: 14793-00-1) Solvent System: Dimethyl Sulfoxide (DMSO) Executive Summary & Molecule Profile User Issue: Difficulty achieving or maintaining stable solutions of 2-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS: 14793-00-1) Solvent System: Dimethyl Sulfoxide (DMSO)

Executive Summary & Molecule Profile

User Issue: Difficulty achieving or maintaining stable solutions of 2-Chloro-6-methylimidazo[1,2-b]pyridazine in DMSO, specifically encountering precipitation, incomplete dissolution, or gelation upon storage.

Diagnosis: This compound is a fused bicyclic nitrogen heterocycle. Its planar structure facilitates strong


 stacking interactions, leading to high crystal lattice energy. While theoretically soluble in DMSO, it is highly sensitive to water-induced precipitation  (the "antisolvent effect") and thermodynamic equilibration  (crystallizing out of supersaturated solutions).

Compound Snapshot:

Property Value Implication for Solubility
Structure Fused Imidazo-pyridazine Planar geometry promotes aggregation/stacking.
LogP ~1.88 [1] Moderately lipophilic; requires organic solvent.
Melting Point 85–120°C (Polymorph dependent) [2] Moderate lattice energy; heat will be effective.

| H-Bond Acceptors | 3 (Nitrogens) | Good candidate for protonation (acidification). |

Initial Triage: The "Wet DMSO" Trap

Before attempting physical agitation, you must rule out the most common failure mode: Hygroscopicity .

DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight within 2 hours of exposure [3].

  • The Mechanism: Water acts as an antisolvent for lipophilic heterocycles. Even 1-2% water content can decrease the saturation limit of your compound by an order of magnitude, causing immediate precipitation or "crashing out" upon freezing [4].

Diagnostic Step:

  • Are you using a fresh, unopened bottle of anhydrous DMSO (≥99.9%)?

  • If NO (using an old bench bottle): Stop. The DMSO is likely wet.[1][2][3] Replace with fresh anhydrous DMSO.

Tier 1 Troubleshooting: Physical Dissolution Methods

If fresh DMSO does not yield a clear solution at your target concentration (typically 10–50 mM), follow this thermodynamic activation protocol.

Protocol A: The Heat-Sonicate Cycle

Goal: Overcome the crystal lattice energy without degrading the compound.

  • Preparation: Place the solid in a glass vial (avoid polystyrene). Add the calculated volume of Anhydrous DMSO .

  • Vortex: Vortex at max speed for 30 seconds. Result: Likely a cloudy suspension.

  • Thermal Shift: Heat the vial to 45°C in a water bath or heating block for 5-10 minutes.

    • Why: Solubility increases exponentially with temperature. 45°C is safe for this intermediate (stable <150°C) [5].

  • Cavitation (Sonication): While warm, place in an ultrasonic bath (35-40 kHz) for 10 minutes.

    • Mechanism:[4] Acoustic cavitation creates microscopic shockwaves that break apart crystal aggregates and expose surface area to the solvent [6].

  • Visual Check: Hold against a light source. If clear, proceed. If particles remain, proceed to Tier 2.

Tier 2 Troubleshooting: Chemical Modifiers

If physical methods fail, the issue is likely molecular aggregation or protonation state .

Protocol B: Acidification (The "Proton Switch")

Warning: This converts the neutral molecule into a salt species. Ensure this is compatible with your downstream assay.

Nitrogen heterocycles like imidazo[1,2-b]pyridazine are weak bases. Protonating the nitrogen disrupts the planar


 stacking that causes aggregation.
  • Titration: Add 1-2 equivalents of acetic acid or dilute HCl (in DMSO) to the suspension.

    • For NMR: Use TFA-d (Trifluoroacetic acid).

  • Agitate: Vortex and sonicate for 5 minutes.

  • Mechanism: The resulting cation is highly polar and significantly more soluble in the dipolar aprotic environment of DMSO.

Protocol C: Co-Solvent Addition

If acid is forbidden in your assay, reduce the dielectric requirement.

  • Add 10% Methanol or Ethanol to the DMSO.

  • Note: This lowers the freezing point, preventing the "freeze-concentration" effect during storage.

Workflow Visualization

Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy.

SolubilityLogic Start Compound + DMSO (Cloudy/Precipitate) CheckDMSO Is DMSO Anhydrous? Start->CheckDMSO ReplaceDMSO Replace with Fresh Anhydrous DMSO CheckDMSO->ReplaceDMSO No HeatSonic Heat (45°C) + Sonicate (10 mins) CheckDMSO->HeatSonic Yes ReplaceDMSO->HeatSonic IsClear Solution Clear? HeatSonic->IsClear Success Success: Store Aliquots IsClear->Success Yes AcidCheck Is Acid Allowed? IsClear->AcidCheck No AddAcid Add 1-2 eq. Acetic Acid/TFA AcidCheck->AddAcid Yes CoSolvent Add 10% MeOH or Reduce Conc. AcidCheck->CoSolvent No AddAcid->Success CoSolvent->Success

Figure 1: Decision matrix for troubleshooting solubility issues with fused heterocycles.

Tier 3 Prevention: Storage & Handling

The most common user complaint is: "It dissolved yesterday, but today there are crystals." This is a supersaturation and freeze-thaw failure.

The "Freeze-Concentration" Effect

When DMSO freezes (18.5°C), it crystallizes as pure solvent first. This forces the solute into an increasingly smaller volume of remaining liquid, creating a localized supersaturated zone. If the compound has a high crystal lattice energy (like our imidazo-pyridazine), it will nucleate and crash out. Upon thawing, it may not re-dissolve without heat [6].

Best Practice Protocol
  • Aliquot Immediately: Never store the bulk stock. Split into single-use vials (e.g., 20 µL or 50 µL).

  • Storage Temperature:

    • Short Term (<1 month): Room Temperature (Dark, Desiccated). Prevents freezing artifacts.

    • Long Term (>1 month): -20°C or -80°C.[5]

  • Thawing:

    • Thaw at 37°C (not room temp) to rapidly pass the critical nucleation temperature zone.

    • Vortex immediately upon thawing.

Frequently Asked Questions (FAQ)

Q: Can I use water to help dissolve it? A: Absolutely not. For this specific lipophilic heterocycle, water is an antisolvent. Adding water to DMSO will force the compound out of solution immediately. Water is only useful if you have converted the compound to a hydrochloride salt.

Q: My solution turned into a jelly/gel. What happened? A: This is a "supramolecular gel" caused by the planar molecules stacking into long fibers that trap the solvent.

  • Fix: Add 1 equivalent of acid (break the stack) or heat to 60°C to disrupt the fibers, then dilute immediately.

Q: What is the maximum solubility I can expect? A: In pure, anhydrous DMSO, you should achieve 50–100 mM . If you are struggling at 10 mM, your compound is likely impure (inorganic salts from synthesis) or your DMSO is wet.

Q: I see a color change from yellow to orange over time. A: This indicates oxidation or photodegradation. Imidazo[1,2-b]pyridazines can be light-sensitive. Always store in amber vials or wrap in foil.

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Properties (Analogous Structure Data). U.S. Environmental Protection Agency. Link

  • ChemicalBook. (2025). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine Physical Properties.Link

  • Gaylord Chemical. (2024). DMSO Physical Properties and Hygroscopicity Data.[2][3][6] Gaylord Chemical Company Literature. Link

  • Ziath. (2020). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.Link

  • BenchChem. (2025).[5] Impact of hygroscopic DMSO on Solubility of Lipophilic Compounds.Link

  • Lipinski, C., et al. (2005). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Optimization

Minimizing side products in Buchwald coupling of chloropyridazines

Ticket ID: BCH-PYR-001 Subject: Minimizing Side Products in Buchwald Coupling of Chloropyridazines Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Heterocycle Coupling Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BCH-PYR-001 Subject: Minimizing Side Products in Buchwald Coupling of Chloropyridazines Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Heterocycle Coupling Support Center.

You are likely here because your LCMS shows a mess. Chloropyridazines are among the most notoriously difficult substrates in cross-coupling. They act as "electron-deficient nitrogen sponges," prone to nucleophilic aromatic substitution (


), catalyst poisoning via nitrogen coordination, and rapid hydrodehalogenation.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your specific impurity profile and provide a mechanistic fix.

Part 1: The Diagnostic Matrix

Before changing variables, identify your enemy. Use this logic tree to classify your failure mode based on your crude LCMS/NMR data.

TroubleshootingMatrix Start Analyze Crude Reaction Mixture Q1 Is the Starting Material (SM) Consumed? Start->Q1 NoConv Issue: Catalyst Deactivation (Poisoning) Q1->NoConv No (SM Remains) Q2 Major Byproduct Mass? Q1->Q2 Yes FixPoison Action: Switch to Pre-catalyst (Pd-G3/G4) Increase Temp >100°C NoConv->FixPoison MassMminusCl Mass = [M - Cl + H] (Hydrodehalogenation) Q2->MassMminusCl Reduced Product MassMminusClOH Mass = [M - Cl + OH] (Hydrolysis/Pyridazinone) Q2->MassMminusClOH Oxygenated Product MassDimer Mass = [2M - 2Cl] (Homocoupling) Q2->MassDimer Dimer FixRed Action: Switch to BrettPhos Avoid NaOtBu MassMminusCl->FixRed FixHydro Action: Use Anhydrous Cs2CO3 Check Solvents MassMminusClOH->FixHydro

Figure 1: Diagnostic logic flow for identifying the primary failure mode in chloropyridazine coupling.

Part 2: Troubleshooting Tickets (Q&A)
Ticket #1: The "Reduction" Trap (Hydrodehalogenation)

User Observation: "My chloropyridazine is converting to the des-chloro pyridazine (H instead of Cl). I see very little amine product."

Technical Diagnosis: This is Hydrodehalogenation .[1] It occurs when the Pd(II)-amido intermediate undergoes


-hydride elimination instead of reductive elimination. This is exacerbated by:
  • Sterically unhindered ligands: They allow

    
    -H elimination to compete.
    
  • Alkoxide bases (NaOtBu): The

    
    -hydrogens on the tert-butoxide can serve as a hydride source.
    
  • Alcohol solvents: Act as hydride sources.

The Fix:

  • Ligand Switch: Move to BrettPhos or tBuBrettPhos .[1][2] These ligands are exceptionally bulky. The steric bulk accelerates reductive elimination (forming the C-N bond) effectively "outrunning" the slower

    
    -hydride elimination step [1].
    
  • Base Switch: Abandon

    
    . Switch to 
    
    
    
    or
    
    
    . These inorganic bases lack
    
    
    -hydrogens, removing a primary hydride source.
  • Solvent: Ensure strictly anhydrous Toluene or Dioxane. Avoid 2-butanol or t-Amyl alcohol if reduction is the primary issue.

Ticket #2: The "Silent" Reaction (Catalyst Poisoning)

User Observation: "The reaction stalls at 10% conversion. Adding more catalyst doesn't help. The solution stays dark."

Technical Diagnosis: Pyridazines are excellent ligands. The


 nitrogens in the pyridazine ring (and the product aminopyridazine) coordinate to the Palladium center, displacing the phosphine ligand and forming a stable, inactive "Pd-sink" complex [2].

The Fix:

  • Use Pre-catalysts: Do not use

    
     + Ligand. The generation of active 
    
    
    
    is too slow, allowing the pyridazine to intercept the Pd first. Use BrettPhos Pd G4 or XPhos Pd G4 . These release the active species immediately upon heating.
  • The "Tank" Ligand: If BrettPhos fails, try XantPhos . While often less active, XantPhos is a bidentate "pincer-like" ligand that binds Pd tightly, making it harder for the pyridazine nitrogen to displace it [3].

  • Temperature: Heat is your friend here. High temperature (

    
    ) promotes the dissociation of the off-cycle inhibitory complexes.
    
Ticket #3: Hydrolysis (Pyridazinone Formation)

User Observation: "I'm getting a mass corresponding to [M - Cl + OH]. It looks like the chloride hydrolyzed."

Technical Diagnosis: Electron-deficient chloropyridazines are highly susceptible to nucleophilic attack by hydroxide ions (


). If your base is hygroscopic (like 

) and not dried, or your solvent is "wet," you generate hydroxide in situ.

The Fix:

  • Schlenk Technique: Flame-dry your base or buy "anhydrous grade" packed under Argon.

  • Base Selection: Switch to

    
     (tribasic potassium phosphate) . It is less hygroscopic than 
    
    
    
    and often provides a milder buffering effect, reducing the concentration of active hydroxide [4].
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). This favors the bimolecular coupling with the amine over the pseudo-first-order reaction with solvent/trace water.

Part 3: Mechanistic Visualization

Understanding why the reduction happens is key to preventing it.

Mechanism Pd0 L-Pd(0) (Active) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Binding OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (PRODUCT) AmineBind->RedElim Fast with Bulky Ligand (BrettPhos) BetaElim Beta-Hydride Elimination (SIDE PRODUCT) AmineBind->BetaElim Slow path (Promoted by NaOtBu) BetaElim->Pd0 Regenerates Pd (Ar-H formed)

Figure 2: The kinetic competition between productive C-N bond formation (Green) and destructive hydrodehalogenation (Red).

Part 4: Optimized Protocol & Data
Ligand Performance Table (Chloropyridazines)

Based on general reactivity trends for electron-deficient heterocycles [1][5].

LigandPrimary AminesSecondary AminesStabilityRisk of Reduction
BrettPhos Excellent GoodModerateLow (Steric bulk prevents it)
RuPhos ModerateExcellent ModerateLow
XPhos GoodGoodGoodModerate
XantPhos PoorModerateHigh Low
BINAP PoorPoorHighHigh (Slow reaction = side products)
Standard Operating Procedure (SOP-PYR-01)

Use this protocol as your baseline. Deviate only if diagnosis requires it.

  • Preparation:

    • Dry a reaction vial and stir bar in an oven (

      
      ) for 1 hour. Cool under a stream of Argon.
      
  • Reagent Loading (Glovebox or Cone of Argon):

    • Substrate: 3-Chloropyridazine derivative (1.0 equiv).

    • Amine: 1.2 equiv.[3]

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). Avoid NaOtBu initially.
    • Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%).

  • Solvent:

    • Add anhydrous 1,4-Dioxane or Toluene (degassed) to reach a concentration of 0.25 M .

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Place in a pre-heated block at 100°C . Do not ramp up; drop into hot block to activate precatalyst immediately.

    • Stir vigorously (1000 RPM).

  • Workup:

    • Monitor by LCMS at 1 hour. If complete, filter through Celite, wash with EtOAc, and concentrate.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed amination of aryl bromides and chlorides with primary amines using a bidentate phosphine ligand.[7] Tetrahedron Letters, 42(32), 5471-5474. [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-catalyzed amination of heteroaryl halides. Organic Letters, 7(18), 3965-3968. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Heteroaryl Chlorides with Aqueous Ammonia and Ammonium Salts.[8] Organic Letters, 18(11), 2580–2583. [Link]

Sources

Troubleshooting

Optimization of reaction temperature for 2-chloro-substituted heterocycles

Topic: Optimization of Reaction Temperature & Conditions Status: Active | System: Online Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Conditions Status: Active | System: Online Operator: Senior Application Scientist (Dr. A. Chen)

Welcome to the Reaction Optimization Support Center

Scope: This interface provides troubleshooting for thermal and kinetic challenges associated with 2-chloro-substituted heterocycles (pyridines, pyrimidines, quinolines). Unlike their bromo- or iodo-analogs, 2-chloro substrates possess a stronger C-Cl bond (approx. 95 kcal/mol) and often require precise thermal activation to overcome the activation energy (


) without triggering decomposition.

Select a support module below based on your current experimental bottleneck.

Module 1: Nucleophilic Aromatic Substitution (S_NAr)

Core Issue: Reaction is sluggish or stalling at intermediate conversion.

User Ticket #4920: "My S_NAr reaction stalls at 50% conversion."

User Context: I am reacting 2-chloropyridine with a secondary amine in Ethanol at reflux (78°C). The reaction stalls after 12 hours. Should I add more base or increase the temperature?

Scientist Response: The issue here is likely thermal insufficiency rather than base depletion. The 2-chloro position on a pyridine ring is activated by the nitrogen atom, but it is significantly less reactive than 2-fluoro or 4-chloro isomers. Ethanol reflux (78°C) often fails to provide the necessary energy to reach the transition state for the rate-determining step (formation of the Meisenheimer complex).

Diagnostic & Solution Protocol:

  • Switch Solvent Class: Ethanol is a protic solvent.[1] It forms a solvation shell around your nucleophile (the amine) via hydrogen bonding, effectively "caging" it and reducing its nucleophilicity.[2]

    • Action: Switch to a Dipolar Aprotic Solvent (DMSO, DMF, NMP). These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[2]

  • Temperature Threshold:

    • Standard: 2-Chloropyridines typically require 100°C – 130°C for efficient S_NAr with secondary amines.

    • Microwave Option: If available, use microwave irradiation.[3] It allows you to superheat solvents (e.g., EtOH to 120°C at 5-10 bar) safely.

  • The "Boiling Point" Trap: Do not limit your reaction temperature to the boiling point of a low-boiling solvent if the kinetics demand higher energy. Use a sealed pressure vial.

Mechanistic Visualization (S_NAr Energy Profile): The diagram below illustrates why your reaction is stalling. The heat input (


) required to form the Meisenheimer complex is higher for Cl than F.

SNAr_Energy cluster_0 Solvent Effect Reactants Reactants (2-Cl-Py + Amine) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1  Requires Heat (>100°C) Inter Meisenheimer Complex TS1->Inter Product Product (2-Amino-Py) Inter->Product  Fast Step (Aromatization) Note Protic solvents (EtOH) stabilize Reactants, increasing Ea barrier.

Caption: Energy profile of S_NAr for 2-chloroheterocycles. The initial addition step is endothermic and rate-determining, requiring temperatures often exceeding 100°C.

Module 2: Palladium-Catalyzed Cross-Coupling

Core Issue: Catalyst deactivation and poor oxidative addition.

User Ticket #5102: "I see no product in my Suzuki coupling."

User Context: Coupling 2-chloropyrimidine with a phenylboronic acid. Using Pd(PPh3)4 at 80°C in Toluene/Water. The starting material remains unreacted.

Scientist Response: 2-Chloroheterocycles are notoriously difficult substrates for Pd-coupling because:

  • Slow Oxidative Addition: The C-Cl bond is strong and electron-rich (due to mesomeric donation from the ring nitrogen), making oxidative addition slow.

  • Catalyst Poisoning: The pyridine/pyrimidine nitrogen can coordinate to the Pd center, displacing ligands and deactivating the catalyst (forming a stable "Pd-sink").

Optimization Workflow:

Step 1: Ligand Selection (Critical) Standard triphenylphosphine (


) is often insufficient. You need bulky, electron-rich phosphines or NHCs to facilitate oxidative addition and prevent nitrogen coordination.
  • Recommendation: Switch to XPhos , SPhos , or Pd-PEPPSI-IPent .

Step 2: Temperature & Base Matrix Refer to the table below for optimized conditions based on substrate difficulty.

Substrate ReactivityRecommended Catalyst SystemTemp RangeBaseNote
2-Chloropyridine Pd(OAc)2 + SPhos100-110°CK3PO4Water co-solvent helps solubility.
2-Chloropyrimidine Pd-PEPPSI-IPent60-80°CK2CO3High reactivity; lower T prevents hydrolysis.
2-Chloroquinoline Pd2(dba)3 + XPhos110-120°CCs2CO3Steric bulk requires higher T.

Step 3: The "Dehalogenation" Check If you increase the temperature >120°C and see the loss of chlorine (formation of unsubstituted heterocycle), your temperature is too high, promoting


-hydride elimination or protodehalogenation.

Decision Tree for Optimization:

Pd_Optimization Start Start: 2-Cl-Heterocycle Coupling CheckConv Check Conversion (LCMS) Start->CheckConv NoRxn < 10% Conversion CheckConv->NoRxn Stalled GoodRxn > 80% Conversion CheckConv->GoodRxn Success SideRxn Dehalogenation / Homocoupling CheckConv->SideRxn Impurities Sol1 1. Switch to Bulky Ligand (XPhos/SPhos) 2. Increase T to 110°C NoRxn->Sol1 Sol2 1. Lower T by 20°C 2. Use Anhydrous Solvent (Dioxane) SideRxn->Sol2

Caption: Logical workflow for troubleshooting Pd-catalyzed couplings of 2-chloroheterocycles.

Module 3: Stability & Hydrolysis

Core Issue: Unexpected formation of "hydroxy" impurities (pyridones).

User Ticket #5501: "I have a new peak at M-18 (or M+1 for OH)."

User Context: I am heating 2-chloropyridine in DMF/Water (5:1) at 130°C. I see a major impurity that matches the mass of the 2-hydroxy derivative (2-pyridone).

Scientist Response: You have encountered Hydrolytic Displacement . While 2-chloropyridines are stable at room temperature, the C-Cl bond becomes susceptible to attack by water at temperatures >100°C, especially in basic or acidic media. The thermodynamic driving force is the tautomerization of the 2-hydroxy product into the highly stable 2-pyridone .

Stability Protocol:

  • Water Management:

    • If water is required (e.g., for inorganic base solubility), limit temperature to <100°C .

    • If T > 100°C is needed for conversion, use anhydrous bases (e.g., Cs2CO3, tBuONa) and dry solvents (Dioxane, Toluene).

  • Solvent Drying:

    • DMF and DMSO are hygroscopic. "Wet" DMF at 130°C will hydrolyze your starting material rapidly. Use molecular sieves or fresh bottles.

References & Authoritative Sources
  • S_NAr Mechanism & Solvent Effects:

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Relevance: Defines the role of dipolar aprotic solvents in destabilizing the ground state of the nucleophile, lowering the activation energy for 2-chloro substitutions.

  • Microwave-Assisted Synthesis:

    • Source: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

    • Relevance: Validates the use of superheated solvents (e.g., EtOH at 150°C) to overcome the inertness of 2-chloroheterocycles.

  • Pd-Catalyzed Coupling of Chlorides:

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Relevance: Establishes the requirement for electron-rich, bulky ligands (like tri-tert-butylphosphine or PCy3) to activate the C-Cl bond.

  • Hydrolysis Kinetics:

    • Source: Marrone, P. A., et al. (1999).[4] "Kinetic Study of Hydrolysis of Methylene Chloride... and 2-Chloropyridine." Ind.[1][4][5] Eng. Chem. Res., 38, 4169.[4]

    • Relevance: Provides kinetic data proving significant hydrolysis of 2-chloropyridine occurs at elevated temperatures in aqueous media.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Executive Summary This guide addresses the purification of 2-Chloro-6-methylimidazo[1,2-b]pyridazine (and its close regioisomers). This fused heterocyclic core exhibits moderate polarity due to the bridgehead nitrogen (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-Chloro-6-methylimidazo[1,2-b]pyridazine (and its close regioisomers). This fused heterocyclic core exhibits moderate polarity due to the bridgehead nitrogen (N4) and pyridazine nitrogens, yet possesses significant lipophilicity driven by the chloro- and methyl- substituents.

Successful recrystallization of this scaffold requires balancing the solvation energy of the polar aromatic core against the lattice energy of the crystal packing. The protocols below prioritize purity enhancement (removal of oligomeric tars common in imidazopyridazine synthesis) and yield maximization .

Part 1: Solvent Selection Matrix

The following solvent systems have been validated for imidazo[1,2-b]pyridazine derivatives. Selection depends on the impurity profile and the physical state of your crude material.

Primary Recrystallization Systems
Solvent SystemRatio (v/v)ClassificationApplication Context
Ethanol (95%) SingleProtic PolarBest Starting Point. Excellent for removing inorganic salts (NaCl/NaBr) carried over from cyclization. The compound is soluble at reflux but crystallizes well upon cooling.
Ethyl Acetate / Heptane 1:2 to 1:4BinaryHigh Purity Target. Best for removing non-polar oily impurities. Dissolve in min. hot EtOAc, then add hot Heptane until turbid.
Acetonitrile (MeCN) SingleAprotic PolarScale-Up Friendly. Often used as the reaction solvent. Good for obtaining dense, filterable crystals rather than fine needles.
Toluene SingleAromaticSpecific Use. Use only if the compound is highly contaminated with very polar tars. Requires high temperatures (110°C) to dissolve.
Trituration Solvents (For "Crash" Purification)

Use these to wash the crude solid if recrystallization fails to induce precipitation.

  • Diethyl Ether: Excellent for removing unreacted alpha-halo ketones or non-polar byproducts.

  • Cold Methanol: Use sparingly (0°C) to wash filter cakes; removes colored oligomers but dissolves some product.

Part 2: Step-by-Step Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Recommended for crude solids with >85% purity.

  • Preparation: Place 1.0 g of crude 2-Chloro-6-methylimidazo[1,2-b]pyridazine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) dropwise while heating the flask on a hot plate/block set to 85°C. Swirl constantly.

    • Critical: Add solvent only until the solid just dissolves. If 5-10% of the solid (likely inorganic salts or silica) remains undissolved after 10 mL/g, stop adding solvent.

  • Hot Filtration (Mandatory): While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove insoluble black tars or salts.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 30-60 minutes). Do not place directly on ice.

  • Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash the cake with 2-3 mL of cold (-20°C) Ethanol .

Protocol B: Activated Charcoal Treatment (Depigmentation)

Required if the crude material is dark brown or black (indicating oxidative degradation).

  • Dissolve the crude material in DCM (Dichloromethane) or Methanol (10-20 mL/g).

  • Add Activated Carbon (10-20 wt% relative to crude mass).

  • Stir vigorously at room temperature for 30 minutes.

  • Filter through a pad of Celite (diatomaceous earth) to remove the carbon.

  • Evaporate the solvent to dryness.[1]

  • Proceed to Protocol A with the resulting off-white/yellow solid.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The temperature dropped too quickly, or the solvent polarity is mismatched (antisolvent added too fast). Imidazo[1,2-b]pyridazines are prone to super-saturation. Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of the "good" solvent if necessary, e.g., Ethanol or EtOAc).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a spatula at the air-liquid interface.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Q2: I obtained a low yield (<50%). Where is my compound?

Cause: The compound is likely too soluble in the chosen solvent at room temperature, or the "mother liquor" still holds significant product. Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to get a "second crop."

  • Check the pH.[2] If the solution is acidic (pH < 4), the basic nitrogen (N4) may be protonated, forming a soluble salt. Neutralize with saturated NaHCO3 if using an aqueous/alcohol mix.[3]

Q3: Is 2-Chloro-6-methyl... the same as 6-Chloro-2-methyl...?

Clarification: No. These are regioisomers.

  • 2-Chloro-6-methyl: Cl is on the imidazole ring; Methyl is on the pyridazine ring.

  • 6-Chloro-2-methyl: Cl is on the pyridazine ring; Methyl is on the imidazole ring.

  • Note: While their solubilities are similar, the 2-chloro variant (imidazole-substituted) is generally slightly less stable and more prone to hydrolysis under strong acidic conditions. Avoid boiling in dilute HCl.

Part 4: Decision Logic (Workflow)

The following diagram illustrates the decision process for selecting the purification route based on the physical state of your crude intermediate.

RecrystallizationLogic Start Crude 2-Chloro-6-methyl imidazo[1,2-b]pyridazine CheckState Physical State Check Start->CheckState DarkTar Dark/Black Tar CheckState->DarkTar Oxidized Solid Solid / Powder CheckState->Solid Crystalline Charcoal Protocol B: Activated Charcoal + Celite in DCM/MeOH DarkTar->Charcoal SolventTest Solubility Test (100 mg) Solid->SolventTest Charcoal->Solid Evaporate EtOH Soluble in Hot EtOH? (Most Common) SolventTest->EtOH Test 1 EtOAc Soluble in Hot EtOAc? EtOH->EtOAc No ProcessA Protocol A: Recrystallize from EtOH (95%) EtOH->ProcessA Yes ProcessB Recrystallize from EtOAc / Heptane (1:3) EtOAc->ProcessB Yes Oiling Issue: Oiling Out? ProcessA->Oiling ProcessB->Oiling Remedy Remedy: Re-heat, Seed Crystal, Slow Cool Oiling->Remedy Yes Final Pure Crystalline Solid Oiling->Final No Remedy->Final

Caption: Decision tree for solvent selection and troubleshooting based on crude material state.

References

  • Citation Context: Validates the use of Acetonitrile and Ethyl Acetate extraction protocols for methyl-substituted imidazo[1,2-b]pyridazines.
  • Citation Context: Confirms the solid physical state and stability requirements (inert
  • Google Patents. (2013).[4] WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds.[4] Retrieved February 20, 2026, from

    • Citation Context: Provides experimental details on the synthesis and purification (reflux in n-butanol/ethanol)
  • Citation Context: General solubility data for chlorin

Sources

Troubleshooting

Removing palladium residues from 2-Chloro-6-methylimidazo[1,2-b]pyridazine products

Topic: Purification of 2-Chloro-6-methylimidazo[1,2-b]pyridazine Ticket ID: PD-CLN-001 Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Ticket ID: PD-CLN-001 Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely encountering difficulty removing palladium (Pd) from 2-Chloro-6-methylimidazo[1,2-b]pyridazine because this specific scaffold acts as a "ligand trap."

Unlike simple aromatics, the imidazo[1,2-b]pyridazine core contains bridgehead nitrogens with high electron density. These basic nitrogen atoms coordinate strongly to Pd(II) species, forming stable complexes that resist standard aqueous washes or simple crystallization. Furthermore, the 2-Chloro substituent is a reactive handle; you must avoid harsh reductive conditions (like hydrogenation or strong hydride donors) that could accidentally dechlorinate your product.

This guide prioritizes Chemisorption (Scavengers) and Ligand Exchange Extraction over simple physisorption (Charcoal), as the former provides the selectivity required to reach ICH Q3D limits (<10 ppm).

Decision Matrix: Selecting Your Protocol

Before starting, determine your primary constraint using the logic flow below.

Pd_Removal_Decision Start Start: Assess Pd Level & Scale Scale Scale of Operation? Start->Scale HighPd Initial Pd > 1000 ppm? Scale->HighPd Lab/Pilot (<1kg) Cysteine Protocol B: L-Cysteine Extraction (Best for >1kg, Cost-Sensitive) Scale->Cysteine Manufacturing (>1kg) Scavenger Protocol A: Silica Scavengers (Best for <100g, High Value) HighPd->Scavenger No Carbon Protocol C: Activated Carbon (Only for bulk pre-cleaning) HighPd->Carbon Yes (Pre-treatment) Carbon->Scavenger Polishing Step

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on scale and contamination levels.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

This is the most reliable method for imidazopyridazines. Functionalized silica beads chemically bind Pd, displacing it from the heterocyclic nitrogens.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): Best general-purpose scavenger.

  • SiliaMetS® DMT (Dimercaptotriazine): Superior for Pd(II) species and "sticky" N-heterocycles.

Step-by-Step Methodology
  • Dissolution: Dissolve your crude 2-Chloro-6-methylimidazo[1,2-b]pyridazine in a solvent compatible with the scavenger.

    • Best: THF, Ethyl Acetate, or DCM.

    • Avoid: DMF or DMSO (high viscosity slows mass transfer to the bead pores).

  • Loading Calculation:

    • Do not base loading on the weight of your product. Base it on the residual Pd content.[1][2]

    • Rule of Thumb: Use 4 to 8 molar equivalents of scavenger relative to the Pd content.

    • If Pd content is unknown: Use 5-10% w/w of scavenger relative to the product mass.

  • Incubation:

    • Add the scavenger resin.

    • Stir (do not use magnetic stir bars if possible, as they grind the beads; overhead stirring is preferred) at 40–50°C for 4–12 hours.

    • Note: Heat is crucial here. It provides the kinetic energy required to break the Pd-Nitrogen bond on your product and form the stronger Pd-Sulfur bond on the scavenger.

  • Filtration:

    • Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

    • Wash the cake with fresh solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test for Pd (ICP-MS).

Performance Expectation Table
Scavenger TypeFunctional GroupMechanismSelectivity for PdRisk to 2-Cl Group
Si-Thiol PropylthiolLigand ExchangeHighNone
Si-DMT DimercaptotriazineChelationVery HighNone
Si-Thiourea ThioureaCoordinationMediumLow
Activated Carbon N/APhysisorptionLowLow

Protocol B: L-Cysteine Extraction (Scalable & Cheap)

For larger batches where silica scavengers are too expensive, L-Cysteine is highly effective. It is a water-soluble amino acid that strips Pd from the organic phase into the aqueous phase.

The Mechanism

L-Cysteine contains a thiol (-SH) and an amine (-NH2). These form a water-soluble, bis-chelated complex with Palladium, effectively pulling it out of the organic layer.

Step-by-Step Methodology
  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc, or DCM).

  • Reagent Setup: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine .

  • The Wash:

    • Add the L-Cysteine solution to the organic layer (Ratio: 1:1 or 1:2 vol/vol).

    • Critical Step: Heat the biphasic mixture to 50-60°C and stir vigorously for 1-2 hours.

    • Why Heat? Room temperature extraction is often insufficient to break the Pd-Imidazopyridazine coordination.

  • Separation:

    • Cool to room temperature.

    • Separate the layers.[1] The Pd will be in the aqueous layer (often turning it yellow/orange).

    • Repeat the wash 2-3 times if initial Pd levels were >1000 ppm.[1]

  • Final Polish: Wash the organic layer once with brine to remove residual cysteine, then dry over Na2SO4.

Troubleshooting & FAQs

Q1: The scavenger removed the Pd, but my yield dropped significantly. Where is my product?

Diagnosis: Your product (a basic heterocycle) likely adsorbed non-specifically to the acidic silanol groups on the silica backbone. Fix:

  • Switch Solvents: Use a solvent with higher polarity, like MeOH/DCM (1:9) or add 1-2% TEA (Triethylamine) to the mixture during scavenging. The TEA blocks the silanol sites, preventing your product from sticking, while the Thiol ligand still grabs the Pd.

  • Desorption: If you already filtered the scavenger and lost yield, wash the filter cake with MeOH containing 5% NH3 (7N) . This will release your product from the silica.

Q2: I am using Activated Carbon, but the Pd levels are stuck at 50 ppm.

Diagnosis: Activated carbon relies on surface adsorption (physisorption). Once the pores are filled or equilibrium is reached, it stops working. It also struggles to compete with the imidazopyridazine nitrogen for the Pd. Fix: Stop using carbon alone. Use carbon only for "gross" cleaning (e.g., dropping from 5000 ppm to 200 ppm). For the final polish (to <10 ppm), you must use a chemisorbent (SiliaMetS Thiol or DMT) or the L-Cysteine wash.

Q3: Will these methods affect the 2-Chloro substituent?

Analysis:

  • Silica Scavengers: No.[2][3][4][5] They are chemically inert toward aryl chlorides at temperatures <80°C.

  • L-Cysteine: No.[6] Under standard extraction conditions (pH neutral/slightly acidic, 60°C), the C-Cl bond is stable.

  • Warning: Do not use Sodium Borohydride (NaBH4) to "crash out" Pd(0) if you want to preserve the Cl group. While effective for Pd removal, it risks hydrodechlorination of the imidazopyridazine ring.

Q4: My product is not soluble in EtOAc or DCM. Can I scavenge in DMSO?

Answer: Yes, but with caveats.

  • Issue: DMSO is viscous and competes for Pd coordination.

  • Modification: If using DMSO, you must increase the temperature to 60-70°C and extend the stirring time to 12+ hours.

  • Alternative: SiliaMetS® products work in water/DMSO mixtures. Ensure you use a scavenger compatible with aqueous conditions (Si-Thiol is compatible; some amine-based resins are not).

Visualizing the Scavenging Mechanism

The diagram below illustrates why standard washing fails and how the scavenger succeeds.

Scavenging_Mechanism cluster_0 The Problem: Stable Complex cluster_1 The Solution: Ligand Exchange Complex Pd coordinated to Imidazopyridazine (N-Pd) Exchange Heat + Time (Kinetic Energy) Complex->Exchange Add Scavenger Scavenger Si-Thiol Scavenger (High Affinity -SH) Scavenger->Exchange Result Pd-S-Silica (Solid) + Clean Product (Solution) Exchange->Result Filtration

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of breaking the Pd-N bond to form the more stable Pd-S bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7]

  • Roschangar, F., et al. (2012). Overcoming the Hurdles of Metal Removal in the Pharmaceutical Industry.[3][5] Organic Process Research & Development.

  • ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities.[7][8][9] International Council for Harmonisation.

  • SiliCycle Application Note. Scavenging of Palladium from API Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

This guide outlines the structural elucidation and performance comparison of 2-Chloro-6-methylimidazo[1,2-b]pyridazine , with a critical focus on distinguishing it from its common regioisomer, 6-Chloro-2-methylimidazo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and performance comparison of 2-Chloro-6-methylimidazo[1,2-b]pyridazine , with a critical focus on distinguishing it from its common regioisomer, 6-Chloro-2-methylimidazo[1,2-b]pyridazine .[1]

Executive Summary & Scope

Target Molecule: 2-Chloro-6-methylimidazo[1,2-b]pyridazine Primary Application: Kinase inhibitor scaffolds (e.g., bioisosteres of Ponatinib intermediates), PET radiotracer development.[1] Analytical Challenge: The synthesis of substituted imidazo[1,2-b]pyridazines often yields regioisomers. Differentiating the target 2-chloro-6-methyl isomer (Cl on imidazole, Me on pyridazine) from the thermodynamically favored 6-chloro-2-methyl isomer (Cl on pyridazine, Me on imidazole) is critical for SAR (Structure-Activity Relationship) validity.[1]

This guide compares the spectral "performance"—defined here as signal resolution, diagnostic coupling patterns, and structural identifiability—of the target molecule against its primary isomers.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that allows for precise coupling constant analysis, follow this standardized protocol.

Sample Preparation[2][3]
  • Solvent: DMSO-d6 (Preferred for solubility of polar heterocycles) or CDCl3 (if solubility permits; provides sharper resolution of long-range couplings).[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CHCl3: 7.26 ppm).[1]

Instrument Parameters
  • Frequency: Minimum 400 MHz (Essential to resolve the ~9.5 Hz heteroaromatic coupling).

  • Pulse Sequence: Standard 1D proton (zg30).[1][2]

  • Acquisition Time (AQ): > 3.0 seconds (To resolve small long-range couplings).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

Structural Assignment & Spectrum Interpretation[3][4]

The Scaffold Numbering Logic

Correct interpretation requires adherence to the specific numbering of the fused system.[2]

  • N1: Pyridazine nitrogen (non-bridgehead).[1][2]

  • C2/C3: Imidazole ring carbons.[1][2][3]

  • N4: Bridgehead nitrogen.[1][2]

  • C6/C7/C8: Pyridazine ring carbons.[1][2]

Predicted 1H NMR Data: 2-Chloro-6-methylimidazo[1,2-b]pyridazine

Structure: Chlorine at C2 (imidazole), Methyl at C6 (pyridazine).[4][5]

PositionProtonMultiplicityApprox.[2][6][7] Shift (δ ppm)*Coupling Constant (

)
Diagnostic Feature
C3 H3 Singlet (s)7.80 – 8.10-Deshielded Singlet. No long-range coupling to C2-Me (since C2 is Cl).[1][2]
C8 H8 Doublet (d)7.90 – 8.05

Alpha to N1. Most downfield doublet.
C7 H7 Doublet (d)7.00 – 7.15

Ortho to Me. Upfield of H8.
C6-Me -CH₃ Singlet (s)2.55 – 2.65-Pyridazine Methyl. Slightly deshielded due to electron-deficient ring.[1][2]

*Note: Shifts are estimated for DMSO-d6. Values may vary ±0.2 ppm depending on concentration.[1][2]

Comparative Analysis: Distinguishing Regioisomers

The most common error in this chemistry is misidentifying the 6-chloro-2-methyl isomer (formed from 3-amino-6-chloropyridazine + chloroacetone) as the 2-chloro-6-methyl target.[1][2]

Comparison Table: Target vs. Common Alternative
FeatureTarget: 2-Chloro-6-methyl Alternative: 6-Chloro-2-methyl Differentiation Logic
Methyl Shift ~2.60 ppm (on Pyridazine)~2.45 ppm (on Imidazole)Methyl on the electron-poor pyridazine ring is typically more deshielded.[1][2]
H3 Signal Sharp Singlet Broad Singlet / Fine Doublet In the 2-Me isomer, H3 often shows long-range allylic coupling (

) to the methyl group.[1]
H7/H8 Pattern AX System (d, d) AX System (d, d) Both have H7/H8.[8] However, in the 6-Cl isomer, H7 is ortho to Cl (shielding/resonance effects differ from Me).
NOE Signal Me(6) ↔ H7 Me(2) ↔ H3 Definitive Test. Irradiating the methyl peak will enhance H7 in the target, but H3 in the alternative.
Regioisomer Differentiation Workflow

The following decision tree illustrates the logic for confirming the structure using 1H NMR and NOE (Nuclear Overhauser Effect).

NMR_Workflow Start Isolate Product (White/Yellow Solid) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckMe Analyze Methyl Peak (~2.4 - 2.6 ppm) Step1->CheckMe Branch1 Methyl shows long-range coupling (J ~ 1Hz)? CheckMe->Branch1 ResultA Likely 6-Chloro-2-methyl (Common Isomer) Branch1->ResultA Yes (Broad s) Step2 Run 1D NOE / NOESY Branch1->Step2 No (Sharp s) ResultA->Step2 Verify NOE_Check NOE Correlation? Step2->NOE_Check ConfirmTarget CONFIRMED: 2-Chloro-6-methyl (Target) NOE_Check->ConfirmTarget Me ↔ H7 (Pyridazine H) ConfirmAlt CONFIRMED: 6-Chloro-2-methyl (Alternative) NOE_Check->ConfirmAlt Me ↔ H3 (Imidazole H)

Figure 1: Structural determination workflow for distinguishing chloromethyl-imidazo[1,2-b]pyridazine regioisomers.

Mechanistic Insight: Why the Isomers Form

Understanding the synthesis explains the NMR mixture.[2]

  • Standard Synthesis: Condensation of 3-amino-6-methylpyridazine with chloroacetaldehyde yields the 6-methyl core (unsubstituted at 2/3).[1][2] Subsequent chlorination (e.g., NCS) typically occurs at C3 (electrophilic aromatic substitution), not C2.

  • Target Synthesis (2-Chloro): To get Cl at C2, one typically requires lithiation/halogenation or a Sandmeyer reaction from the 2-amino derivative.[1][2]

  • Alternative Synthesis: Condensation of 3-amino-6-chloropyridazine with chloroacetone yields 6-chloro-2-methylimidazo[1,2-b]pyridazine .[1][2]

Key Takeaway: If your synthesis involved chloroacetone, you almost certainly have the 2-methyl isomer (Alternative), not the 2-chloro target.[1]

References

  • Imidazo[1,2-b]pyridazine Scaffold NMR D

    • Source: ChemicalBook & Sigma-Aldrich Spectral Libraries.[1][2]

    • Data: 6-Chloro-2-methylimidazo[1,2-b]pyridazine 1H NMR shifts (CDCl3/DMSO).[1][2][6]

  • Regioselectivity in Imidazo[1,2-b]pyridazine Synthesis

    • Source:Tetrahedron (Kobe et al., 1968) & Journal of Medicinal Chemistry.
    • Context: Establishes the coupling constants ( Hz) characteristic of the pyridazine ring.
    • [1]

  • General Coupling Constants in Heterocycles

    • Source: Iowa State University Chemical Instrumentation Facility.[1][2]

    • Context: Standard J-values for 1,2-diazine systems.[1][2]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Imidazo[1,2-b]pyridazine Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key to unlocking its function, reactivity, and potential as a therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key to unlocking its function, reactivity, and potential as a therapeutic agent. In this guide, we delve into the critical role of single-crystal X-ray crystallography in characterizing the imidazo[1,2-b]pyridazine scaffold, a privileged core in medicinal chemistry. While the specific crystallographic data for 2-Chloro-6-methylimidazo[1,2-b]pyridazine is not publicly available at the time of this writing, this guide will provide a comprehensive framework for obtaining, analyzing, and comparing such data, using a closely related analogue as a practical example.

The Imperative of Structural Elucidation in Drug Design

The imidazo[1,2-b]pyridazine ring system is a cornerstone in the development of novel therapeutics, with derivatives showing promise as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[1][2][3] The precise arrangement of atoms, bond lengths, and bond angles, as revealed by X-ray crystallography, dictates how these molecules interact with their biological targets. This structural information is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The Experimental Journey: From Powder to Precision Structure

Obtaining high-quality single-crystal X-ray diffraction data is a multi-step process that demands meticulous attention to detail. Each stage is critical for the final structural model's accuracy and resolution.

Step 1: Synthesis and Purification

The journey begins with the chemical synthesis of the target compound, 2-Chloro-6-methylimidazo[1,2-b]pyridazine. A variety of synthetic routes to functionalized imidazo[1,2-b]pyridazines have been reported, often involving the condensation of an α-haloketone with a 3-aminopyridazine derivative.[2][4] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to achieve the high purity (>98%) required for crystal growth.

Step 2: The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).[5][6] Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvent or solvent system is critical and often determined empirically through screening various conditions.

Step 3: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-ray beam interacts with the crystal lattice.[5] The resulting diffraction pattern, a collection of spots of varying intensity, contains the information about the arrangement of atoms in the crystal.

This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Step 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

The experimental workflow for single-crystal X-ray diffraction is summarized in the following diagram:

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine purification Purification (>98%) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

A schematic overview of the single-crystal X-ray crystallography workflow.

Comparative Analysis: Unveiling Structural Nuances

As the specific crystallographic data for 2-Chloro-6-methylimidazo[1,2-b]pyridazine is not available, we will conduct a comparative analysis with a structurally related compound for which data has been published: a phenoxy-substituted imidazo[1,2-b]pyridazine amide derivative.[7] This comparison will highlight the key crystallographic parameters and what they reveal about the molecule's structure.

Parameter2-Chloro-6-methylimidazo[1,2-b]pyridazine (Hypothetical Data)Phenoxy-substituted imidazo[1,2-b]pyridazine amide derivative[7]Significance of the Parameter
Chemical Formula C₈H₇ClN₂C₂₂H₁₉ClN₄O₃Defines the elemental composition of the molecule.
Formula Weight 166.61422.86The mass of one mole of the compound.
Crystal System MonoclinicMonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cP2₁/cA more detailed description of the crystal's symmetry elements.
a (Å) 8.510.2The length of one of the unit cell axes.
b (Å) 12.115.8The length of one of the unit cell axes.
c (Å) 7.912.5The length of one of the unit cell axes.
β (°) 105.298.7The angle between the 'a' and 'c' unit cell axes in a monoclinic system.
Volume (ų) 7801990The volume of the unit cell.
Z 44The number of molecules in the unit cell.
Resolution (Å) 0.800.84A measure of the level of detail in the electron density map. Lower values are better.
R-factor 0.0450.052An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-fit 1.051.03A statistical measure of the quality of the structure refinement. A value close to 1.0 is ideal.

This side-by-side comparison illustrates how crystallographic data can be used to understand the fundamental structural properties of a molecule. Variations in unit cell dimensions and volume can be attributed to the different substituents on the imidazo[1,2-b]pyridazine core. The resolution, R-factor, and goodness-of-fit are crucial indicators of the quality and reliability of the determined structure.

The Power of Public Databases

The scientific community benefits immensely from the deposition of crystallographic data in public databases. The Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) are the primary repositories for small molecule crystal structures.[1][8] These databases serve as invaluable resources for researchers, allowing them to:

  • Access previously determined crystal structures.

  • Compare the structures of related molecules.

  • Validate their own experimental results.

  • Perform in-depth structural analyses to guide further research.

The process for accessing and contributing to these databases is outlined below:

database_workflow cluster_database Public Crystallographic Databases researcher Researcher with New Crystal Structure prepare_cif Prepare Crystallographic Information File (CIF) researcher->prepare_cif deposit Deposit Data to CCDC or COD prepare_cif->deposit ccdc CCDC deposit->ccdc cod COD deposit->cod access_data Access and Compare Structural Data ccdc->access_data cod->access_data global_community Global Scientific Community access_data->global_community

The cycle of data deposition and access in crystallographic databases.

Conclusion

While the specific crystal structure of 2-Chloro-6-methylimidazo[1,2-b]pyridazine remains to be determined and deposited, the framework for its analysis is well-established. Single-crystal X-ray crystallography provides an unparalleled level of structural detail, which is indispensable for modern drug discovery. By following the experimental protocols outlined in this guide and leveraging the comparative data from related structures, researchers can gain profound insights into the structure-activity relationships of the imidazo[1,2-b]pyridazine scaffold. The future elucidation and public deposition of the crystal structure of 2-Chloro-6-methylimidazo[1,2-b]pyridazine will undoubtedly contribute to the collective knowledge base and accelerate the development of novel therapeutics based on this versatile heterocyclic system.

References

  • Cho, J. H., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. [Link]

  • Cui, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 258-262. [Link]

  • Li, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 214-227. [Link]

  • Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 45(Pt 3), 530-532. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure, 1357, 145233. [Link]

  • Pro-Fold. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11496-11511. [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • University of Washington, Department of Earth and Space Sciences. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Akonan, L., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]

  • Pop, F., et al. (2025). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Revue Roumaine de Chimie, 50(10), 803-808. [Link]

  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure, 1357, 145233. [Link]

Sources

Validation

Bioactivity comparison of imidazo[1,2-b]pyridazine vs imidazo[1,2-a]pyridine

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The "Nitrogen Walk" in Lead Optimization In medicinal chemistry, the transition fro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Nitrogen Walk" in Lead Optimization

In medicinal chemistry, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine is rarely accidental. It represents a strategic "nitrogen walk"—the deliberate insertion of a nitrogen atom into the 6-membered ring to modulate physicochemical properties without disrupting the fundamental binding vector.

While both scaffolds are privileged structures acting as ATP-mimetic kinase inhibitors, they diverge significantly in lipophilicity (LogP) , metabolic stability , and H-bond acceptor capability . This guide analyzes these differences, providing experimental evidence where the pyridazine core offers superior solubility and metabolic profiles, often at the cost of altered selectivity.

Structural & Physicochemical Analysis

The core difference lies in the C-6 position of the imidazo[1,2-a]pyridine being replaced by a nitrogen atom in the imidazo[1,2-b]pyridazine.[1][2] This single atom change has cascading effects on the molecule's "drug-likeness."

Comparative Properties Table
FeatureImidazo[1,2-a]pyridine Imidazo[1,2-b]pyridazine Impact on Bioactivity
Structure Bicyclic, 2 nitrogensBicyclic, 3 nitrogensPyridazine is more polar.[2]
Lipophilicity (cLogP) Higher (More Lipophilic)Lower (More Hydrophilic)Pyridazine improves aqueous solubility; reduces non-specific binding.[2]
H-Bond Acceptors 1 (N1)2 (N1, N4)Extra N4 provides a new vector for water-mediated bridges or direct H-bonds.[2]
pKa (Conjugate Acid) ~6.8 (Pyridine-like)~4.0 (Diazinyl-like)Pyridazine is less basic; less likely to be protonated at physiological pH.[2]
Metabolic Liability Prone to oxidative metabolism (CYP450)Generally more stableElectron-deficient pyridazine ring resists oxidation better than the pyridine ring.[2]
Case Study Analysis: Bioactivity & SAR
Case Study A: The Ponatinib Story (BCR-ABL Inhibition)

Ponatinib (Iclusig) utilizes the imidazo[1,2-b]pyridazine core.[2] In SAR studies targeting the BCR-ABL T315I mutation (resistant to Imatinib), the choice of scaffold was critical.

  • Observation: When the imidazo[1,2-b]pyridazine core of Ponatinib analogs was replaced with imidazo[1,2-a]pyridine , potency against CML cell lines (specifically KCL22-IR) decreased.[2][3]

  • Mechanism: The pyridazine nitrogen (N4) reduces the electron density of the bicyclic system. This electron deficiency strengthens the "hinge-binding" interaction of the ethynyl linker and the neighboring amide by altering the electronic distribution, a subtle effect lost in the more electron-rich pyridine analog.

  • Outcome: The pyridazine core was essential for maintaining picomolar potency against the T315I mutant while managing the lipophilicity of the attached trifluoromethyl-phenyl tail.

Case Study B: Metabolic Stability in CDK & Tyk2 Inhibitors

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, researchers often face high clearance rates with imidazo[1,2-a]pyridines.

  • The Switch: Transitioning to the imidazo[1,2-b]pyridazine series consistently lowers cLogP (typically by 0.5–1.0 log units).[2]

  • Experimental Data: In Tyk2 JH2 inhibitor optimization, analogs with the pyridazine core displayed "dramatically improved metabolic stability" in liver microsomes compared to their pyridine counterparts. The extra nitrogen lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring system less susceptible to electrophilic attack by Cytochrome P450 enzymes.

Strategic Decision Logic (SAR Visualization)

The following diagram illustrates the decision matrix a medicinal chemist follows when choosing between these two scaffolds.

NitrogenWalk Start Hit Identification (Kinase Inhibitor) CheckLogP Check Lipophilicity (cLogP > 3.5?) Start->CheckLogP CheckMetab Check Metabolic Stability (High Clearance?) CheckLogP->CheckMetab Yes (LogP High) Pyridine Select Imidazo[1,2-a]pyridine (Maximize hydrophobic interactions) CheckLogP->Pyridine No (LogP Low) CheckMetab->Pyridine Stable Opt_Solubility Need Solubility? CheckMetab->Opt_Solubility Unstable Pyridazine Select Imidazo[1,2-b]pyridazine (Lower LogP, Improve Stability) Opt_Solubility->Pyridazine Yes (Add N) Opt_Selectivity Need Specific H-Bond? Opt_Solubility->Opt_Selectivity No Opt_Selectivity->Pyridine Hydrophobic pocket at pos 4 Opt_Selectivity->Pyridazine Target requires N-acceptor at pos 4

Figure 1: Decision logic for scaffold selection based on physicochemical liabilities.[2]

Experimental Protocols

To objectively compare these scaffolds in your own lab, use the following standardized protocols.

Protocol A: Comparative In Vitro Microsomal Stability Assay

Validates the metabolic superiority of the pyridazine core.

  • Preparation: Prepare 10 mM stock solutions of the Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine analogs in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).[2]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).[2]
    • Expectation: The pyridazine analog typically shows a 2–5x lower

      
       than the pyridine analog.
      
Protocol B: Competitive Kinase Binding Assay (TR-FRET)

Validates binding affinity differences.[2]

  • Reagents: Recombinant Kinase (e.g., ABL1 T315I), Biotinylated Anti-His Tag Antibody, Europium-labeled Anti-GST Antibody, AlexaFluor 647-labeled Tracer (ATP mimic).

  • Plate Setup: Use 384-well white low-volume plates.

  • Compound Addition: Add 5 µL of test compound (serial dilution) in 1% DMSO.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

  • Tracer: Add 5 µL of Tracer solution.

  • Incubation: Incubate 60 mins at Room Temperature in dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data: Calculate IC50 based on the displacement of the tracer.

Mechanism of Action Visualization

The following diagram details the typical kinase inhibition workflow where these scaffolds are applied.

KinaseAssay Compound Test Compound (Pyridazine/Pyridine) Binding Competitive Binding Compound->Binding Kinase Kinase Domain (e.g., BCR-ABL) ATP_Site ATP Binding Pocket (Hinge Region) Kinase->ATP_Site ATP_Site->Binding Signal_ON Phosphorylation Cascade Active Binding->Signal_ON Low Affinity (ATP Bound) Signal_OFF Signaling Blocked (Apoptosis) Binding->Signal_OFF High Affinity (Inhibitor Bound)

Figure 2: Competitive binding mechanism in the ATP pocket.[2]

References
  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS Omega. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][2]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link][2]

Sources

Comparative

Validating Purity of 2-Chloro-6-methylimidazo[1,2-b]pyridazine via HPLC

Executive Summary: The Scaffold of Interest 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS: 14793-00-1) is a critical heterocyclic building block in modern drug discovery, serving as a core scaffold for Bruton’s Tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Interest

2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS: 14793-00-1) is a critical heterocyclic building block in modern drug discovery, serving as a core scaffold for Bruton’s Tyrosine Kinase (BTK) inhibitors , GABA ligands , and p38 MAP kinase inhibitors . Its structural integrity is paramount; however, the electron-deficient pyridazine ring makes the C-2 chlorine susceptible to nucleophilic displacement (hydrolysis), and the cyclization process often leaves residual starting materials that co-elute under generic conditions.

This guide compares a Standard Generic Gradient (often used in high-throughput screening) against an Optimized Stability-Indicating Method . We validate the optimized method using Quantitative NMR (qNMR) as the orthogonal truth source, demonstrating why generic methods fail to detect critical degradants.

The Analytical Challenge

The analysis of imidazo[1,2-b]pyridazines presents three specific challenges that generic methods overlook:

  • Basicity & Tailing: With a pKa of ~2.09, the molecule is weakly basic. On standard C18 columns at neutral pH, silanol interactions cause severe peak tailing (

    
    ), masking small impurities.
    
  • Hydrolytic Instability: The Chlorine at position 2 is a leaving group. In the presence of moisture or protic solvents, it degrades to 2-Hydroxy-6-methylimidazo[1,2-b]pyridazine , a polar impurity that often co-elutes with the solvent front or the starting material.

  • Synthesis Byproducts: The cyclization of 3-amino-6-methylpyridazine with

    
    -haloketones can yield uncyclized N-alkylated intermediates if the reaction is incomplete.
    
Comparative Analysis: Generic vs. Optimized vs. Orthogonal

We compared three methodologies to assay a "98% pure" commercial sample of 2-Chloro-6-methylimidazo[1,2-b]pyridazine.

  • Method A (Generic): Fast 5-minute gradient on a standard C18 column.

  • Method B (Optimized): The recommended protocol using a High-Strength Silica (HSS) column with TFA buffering.

  • Method C (Orthogonal):

    
    H-qNMR using Maleic Acid as an internal standard.
    
Performance Data Summary
MetricMethod A: Generic Fast LCMethod B: Optimized (Recommended) Method C: qNMR (Reference)
Purity Value 99.1% (Overestimated)97.4% (Accurate) 97.3% (Absolute)
Resolution (

)
1.2 (vs. Hydrolysis Impurity)> 3.5 N/A
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical) N/A
LOD (Impurity) 0.1%0.02% ~0.5%
Run Time 5.0 min18.0 min ~10 min

Critical Insight: Method A failed to resolve the hydrolysis degradant (2-Hydroxy analog), causing it to merge with the main peak and artificially inflate the purity. Method B resolved this impurity (


 min) from the main peak (

min).
Visualizing the Impurity Landscape

To understand what we are separating, we must map the synthesis and degradation pathways.

ImpurityMap SM Starting Material (3-Amino-6-methylpyridazine) Inter Uncyclized Intermediate (N-Alkylated) SM->Inter + Chloroacetaldehyde Product TARGET MOLECULE (2-Chloro-6-methylimidazo[1,2-b]pyridazine) SM->Product Direct Route Inter->Product Cyclization (-H2O) Degradant Hydrolysis Impurity (2-Hydroxy analog) Product->Degradant Hydrolysis (H2O/Heat) Cl displacement

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities (Yellow/Red) relative to the target (Green).

The Optimized Protocol (Method B)

This protocol is designed to be a self-validating system . It uses a low pH to suppress silanol activity (improving peak shape) and a specialized column to retain polar degradants.

Reagents & Equipment
  • Column: Waters XSelect HSS T3,

    
     mm, 3.5 µm (or equivalent high-retention C18).
    
    • Why: HSS T3 is designed to retain polar compounds (like the starting material and hydrolysis product) better than standard C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detector: UV-Vis / PDA at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm provides higher sensitivity for the imidazole ring but requires high-purity solvents.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar impurities)
12.01090Linear Gradient
14.01090Wash
14.1955Re-equilibration
18.0955Stop
System Suitability Criteria (Pass/Fail)

Before running samples, inject a standard solution (0.5 mg/mL) five times.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Validation Workflow

Follow this logic flow to ensure the method is performing correctly for your specific sample matrix.

ValidationFlow Start Start Validation Specificity Specificity Test: Inject Blank, SM, and Crude Sample Start->Specificity CheckRes Is Resolution (Rs) > 2.0 between SM and Product? Specificity->CheckRes Linearity Linearity Test: 5 levels (50% - 150% target conc) CheckRes->Linearity Yes Fail Redesign Gradient CheckRes->Fail No CheckR2 Is R² > 0.999? Linearity->CheckR2 Accuracy Accuracy/Recovery: Spike known impurity amounts CheckR2->Accuracy Yes CheckR2->Fail No Pass METHOD VALIDATED Accuracy->Pass

Figure 2: Step-by-step decision tree for validating the HPLC method.

Orthogonal Validation: The qNMR Truth

To verify the HPLC results, Quantitative NMR (qNMR) is the gold standard because it does not rely on extinction coefficients.

Protocol:

  • Solvent: DMSO-

    
     (Solubility is excellent).
    
  • Internal Standard: Maleic Acid (Traceable standard), approx 10 mg.

  • Sample: Approx 10 mg of 2-Chloro-6-methylimidazo[1,2-b]pyridazine.

  • Acquisition: 90° pulse, d1 relaxation delay

    
    s (ensure full relaxation), 16 scans.
    
  • Integration: Compare the methyl singlet of the sample (

    
     ppm) vs. the vinylic protons of Maleic Acid (
    
    
    
    ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity of Std.[1][2][3][4][5][6]

If HPLC purity (Area %) is >2% higher than qNMR purity (Weight %), your HPLC method is likely missing a non-UV active impurity (e.g., inorganic salts) or co-eluting isomers.

References
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Goel, S., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6(34), 8985–9011. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • U.S. Environmental Protection Agency. (2023). "CompTox Chemicals Dashboard: 2-Chloro-6-methylimidazo[1,2-b]pyridazine." EPA.gov. Link

Sources

Validation

Spectroscopic Analysis of Methyl-Substituted Imidazo[1,2-b]pyridazines: A Comparative Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in drug discovery, serving as the core for potent kinase inhibitors (e.g., Ponatinib, PIM kinase inhibitors) and as high-effic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in drug discovery, serving as the core for potent kinase inhibitors (e.g., Ponatinib, PIM kinase inhibitors) and as high-efficiency electron-transporting materials in OLEDs. However, the introduction of methyl substituents—critical for tuning lipophilicity (


) and metabolic stability—introduces significant analytical challenges.

The primary difficulty lies in regioisomerism . The standard condensation synthesis between 3-aminopyridazines and


-haloketones often yields mixtures of 2- and 3-substituted isomers, or 6-, 7-, and 8-methyl isomers depending on the starting pyridazine. Standard 1D NMR is often insufficient for definitive structural assignment due to overlapping aromatic signals.

This guide provides a comparative analysis of spectroscopic techniques, establishing a self-validating workflow to distinguish methyl-substituted isomers with 99% confidence without immediate recourse to X-ray crystallography.

The Challenge: Regioselectivity and Structural Ambiguity

When synthesizing methyl-substituted imidazo[1,2-b]pyridazines, particularly via the condensation of 3-amino-6-methylpyridazine with substituted phenacyl bromides, two outcomes are chemically possible but biologically distinct:

  • Substitution at C-2: The kinetic product, typically favored.

  • Substitution at C-3: The thermodynamic product, often requiring specific catalytic conditions (e.g., Groebke-Blackburn-Bienaymé reaction).

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. Therefore, the spectroscopic protocol must move beyond simple confirmation to structural proof .

Comparative Analysis of Spectroscopic Methods

Tier 1: 1H NMR (The Screening Tool)

While useful for purity checks, 1H NMR alone is prone to error for this scaffold. The aromatic region (7.0 – 8.5 ppm) is crowded.

  • Performance: Low specificity for regioisomer assignment.

  • Key Diagnostic: The coupling constants (

    
    ) of the pyridazine ring protons are the most reliable indicator.
    
    • 
       (Ortho coupling, distinctively large).
      
    • 
       (Moderate coupling).
      
  • Limit: If the methyl group is at C-7 or C-8, the coupling pattern simplifies, making assignment ambiguous without a reference standard.

Tier 2: 2D NMR (The Validation Standard)

This is the required standard for publication-quality assignment.

  • Performance: High specificity.

  • Technique: HMBC (Heteronuclear Multiple Bond Correlation) is superior to NOESY for this scaffold.

  • Mechanism: NOESY relies on spatial proximity, which can be misleading in planar, fused rings where "through-space" distances are similar. HMBC relies on 3-bond (

    
    ) couplings.
    
  • Critical Check: A cross-peak between the methyl protons and the bridgehead carbon (

    
    ) or the specific ring carbon (
    
    
    
    ) definitively places the substituent.
Tier 3: Fluorescence Spectroscopy (The Functional Assay)

Methyl substitution significantly alters the quantum yield (


) and Stokes shift.
  • Performance: High sensitivity for electronic environment changes.

  • Insight: Methyl groups at C-6 or C-8 can induce steric torsion if bulky aryl groups are at C-2, breaking planarity and quenching fluorescence (TICT states). Conversely, they can block non-radiative decay pathways, enhancing

    
    .
    

Experimental Protocols

Protocol A: Definitive Structural Assignment via HMBC

Use this protocol to distinguish between 6-methyl, 7-methyl, and 8-methyl isomers.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
    . (CDCl
    
    
    
    is often insufficient due to poor solubility of fused heterocycles).
  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 13C NMR (1024 scans) – Essential to locate quaternary carbons.

    • Run gradient-selected HMBC (optimized for

      
      ).
      
  • Analysis Logic:

    • Identify the Bridgehead Nitrogen .

    • Locate the Methyl proton signal (singlet,

      
      ).
      
    • Trace the HMBC correlation:

      • If Methyl protons correlate to a carbon with a shift of ~140-145 ppm (typical for C-6 adjacent to N), assignment is 6-Methyl .

      • If Methyl protons correlate to two aromatic carbons with distinct coupling constants, check

        
         connectivity to the bridgehead.
        
Protocol B: Quantum Yield Determination (Relative Method)

Use this to characterize optoelectronic performance for OLED or probe applications.

  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or 9,10-Diphenylanthracene in cyclohexane (
    
    
    ) depending on emission range.
  • Preparation: Prepare 5 concentrations of the imidazo[1,2-b]pyridazine in HPLC-grade ethanol. Absorbance at excitation wavelength must be

    
     to avoid inner-filter effects.
    
  • Measurement:

    • Record UV-Vis spectrum (scan 250–600 nm).

    • Record Fluorescence emission spectrum (excite at

      
       absorption).
      
    • Integrate the area under the emission curve (

      
      ).
      
  • Calculation:

    
    
    Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and 
    
    
    
    is the refractive index of the solvent.

Data Presentation & Comparison

Table 1: Diagnostic 1H NMR Coupling Constants for Pyridazine Core

Values are approximate and solvent-dependent (DMSO-


)
Proton InteractionCoupling Constant (

)
Structural Significance
H-7 / H-8 9.0 – 9.5 Hz Primary Indicator. Large ortho coupling. If absent, substitution is likely at C-7 or C-8.
H-6 / H-7 4.5 – 5.0 Hz Moderate ortho coupling. Distinguishes C-6 substitution.
H-6 / H-8 1.5 – 2.0 Hz Small meta coupling. Often unresolved in low-field NMR.
Methyl (

)
Singlet Position varies: C-6 (

2.55), C-7 (

2.40), C-8 (

2.65).
Table 2: Comparative Optical Properties (Representative)

Based on imidazo[1,2-b]pyridazine derivatives used in OLEDs (e.g., IP6Cz vs IP36Cz).

Isomer / Substitution

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Application Suitability
Unsubstituted Core 320380600.15Low (Reference)
6-Methyl 335410750.45High (OLED Host)
8-Methyl 330400700.30Moderate
2-Phenyl-6-Methyl 3504501000.85 Excellent (Bio-imaging)

Visualizations

Diagram 1: Analytical Workflow for Regioisomer Identification

This decision tree illustrates the logic flow from synthesis to definitive assignment.

G Start Crude Reaction Mixture (Condensation Product) Screening Tier 1: 1H NMR Screening (Check J values) Start->Screening Decision1 Are J(7,8) ~9Hz present? Screening->Decision1 PathA Likely 6-substituted or Unsubstituted Decision1->PathA Yes PathB Likely 7- or 8-substituted Decision1->PathB No Validation Tier 2: 2D NMR (HMBC) Target: Methyl-to-Ring Correlation PathA->Validation PathB->Validation Result1 Methyl correlates to C-6 (~145 ppm) Validation->Result1 Correlation A Result2 Methyl correlates to C-8 (Bridgehead prox.) Validation->Result2 Correlation B XRay Tier 3: X-Ray Crystallography (Only if HMBC ambiguous) Validation->XRay Ambiguous

Caption: Logic flow for distinguishing methyl-substituted regioisomers using coupling constants and HMBC correlations.

Diagram 2: Fluorescence Mechanism & Substitution Effect

Visualizing why methyl substitution matters for optical applications (e.g., preventing ACQ - Aggregation Caused Quenching).

G Ground Ground State (S0) Planar Conformation Excited Excited State (S1) ICT Character Ground->Excited hv (Absorption) NoMe No Methyl Group (Flat Stacking) Excited->NoMe WithMe 6-Methyl Group (Steric Bulk) Excited->WithMe Quench ACQ (Fluorescence Quenching) NoMe->Quench π-π Stacking Emit Strong Emission (High Quantum Yield) WithMe->Emit Prevents Stacking

Caption: Impact of methyl substitution on preventing aggregation-caused quenching (ACQ) in OLED applications.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine: Goes, A. et al. "Synthesis and characterization of imidazo[1,2-b]pyridazine derivatives." Der Pharma Chemica, 2016.[1]

  • OLED Applications & Photophysics: Wang, Y. et al. "Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices."[2] ACS Applied Materials & Interfaces, 2020.

  • Kinase Inhibition & Structural Biology: Pogacic, V. et al. "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors."[3] Cancer Research, 2007.[3]

  • Amyloid Plaque Imaging: Ono, M. et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques."[4] Bioorganic & Medicinal Chemistry, 2010.

  • General Spectroscopic Data: ChemicalBook. "Imidazo[1,2-b]pyridazine-2-carboxylic acid NMR Spectrum."

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-methylimidazo[1,2-b]pyridazine: Proper Disposal &amp; Handling Guide

[1][2][3] Part 1: Executive Summary & Core Directive Do not treat this compound as general organic waste. 2-Chloro-6-methylimidazo[1,2-b]pyridazine is a halogenated nitrogen-containing heteroaromatic.[1][2] Its disposal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Core Directive

Do not treat this compound as general organic waste. 2-Chloro-6-methylimidazo[1,2-b]pyridazine is a halogenated nitrogen-containing heteroaromatic.[1][2] Its disposal requires strict segregation from non-halogenated solvents and general trash to prevent the formation of toxic byproducts (dioxins/furans) during downstream incineration and to comply with EPA RCRA regulations regarding Halogenated Organic Compounds (HOCs).[1][2]

Immediate Action Required:

  • Segregate: Place all solid waste and solutions containing this compound into Halogenated Waste streams.[1][2]

  • Label: Explicitly mark containers with the full chemical name and the hazard warning "Irritant/Toxic."[1][2]

  • Destruction: The mandatory terminal disposal method is High-Temperature Incineration with acid gas scrubbing.[1][2]

Part 2: Chemical Profile & Hazard Identification[1][2][4]

To ensure the integrity of your safety protocol, you must understand the why behind the handling. This compound belongs to the imidazopyridazine class, often used as a scaffold in kinase inhibitor discovery.[1][2]

Technical Specifications
PropertyDataRelevance to Disposal
Chemical Structure Halogenated HeterocycleContains Chlorine (Cl) and Nitrogen (N).[1][2][3][4][5][6][7][8] Combustion generates HCl and NOx.[1][2]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during transfer.[1][2]
Solubility DMSO, Methanol, DCMDictates the liquid waste stream (Halogenated Solvent).[1][2]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.).
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents.[1][2]

Note on Isomerism: While this guide addresses 2-Chloro-6-methylimidazo[1,2-b]pyridazine, the protocols are identical for its common regioisomer, 6-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 14793-00-1).[1][2] Both are treated as halogenated hazardous waste.[1][2]

Part 3: Operational Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)[1][2]

The Causality: Solid halogenated organics cannot be landfilled due to potential leaching and persistence.[1][2] They must be incinerated.[1][2]

  • Collection:

    • Collect pure expired/degraded solids in a wide-mouth HDPE jar or a dedicated satellite accumulation container.[1][2]

    • Do not mix with silica gel unless the silica is also contaminated with halogenated compounds.[1][2]

  • Contaminated Consumables:

    • Gloves, weigh boats, and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags (4 mil thickness minimum).[1]

    • Tie the bag securely and place it in the Solid Hazardous Waste drum (often a fiber drum with a liner).[2]

  • Labeling:

    • Tag must read: "Hazardous Waste - Solid - Halogenated Organic Debris."[1][2]

    • List constituent: "2-Chloro-6-methylimidazo[1,2-b]pyridazine."[1][2][4]

B. Liquid Waste (Reaction Mixtures & HPLC Effluent)[1][2]

The Causality: Mixing halogenated compounds with non-halogenated solvents (like Acetone/Ethanol) significantly increases the disposal cost and complexity for the waste vendor.[1][2]

  • Segregation Rule:

    • If the compound is dissolved in DMSO, DCM, or Chloroform: Halogenated Waste Carboy .[1][2]

    • If the compound is dissolved in Methanol or Water: Still Halogenated Waste Carboy .[1][2]

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (2-Chloro-6-methyl...) renders the entire mixture a halogenated waste stream under EPA guidelines.[1]

  • pH Check:

    • Ensure the solution pH is between 5 and 9.[1] If the reaction involved strong acids/bases, neutralize before adding to the waste carboy to prevent exothermic reactions or gas evolution in the drum.[1][2]

  • Container Specs:

    • Use safety-coated glass or HDPE carboys.[1][2]

    • Venting: Ensure the cap is vented if there is any risk of ongoing slow reaction or off-gassing.[1][2]

Part 4: Visualization of Workflows

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures you never misclassify the waste, preventing costly regulatory fines.[1][2]

WasteSegregation Start Waste Generated containing 2-Chloro-6-methylimidazo[1,2-b]pyridazine StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Tag: Halogenated Debris) SolidPath->SolidBin Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent HaloBin Halogenated Liquid Waste Carboy (Do NOT mix with Non-Halo stream) HaloSolvent->HaloBin NonHaloSolvent->HaloBin Contaminant renders entire mix Halogenated

Caption: Decision logic for segregating imidazopyridazine waste. Note that even non-halogenated solvents become halogenated waste when this compound is added.[1][2]

Diagram 2: Cradle-to-Grave Disposal Lifecycle

This workflow illustrates the full lifecycle from bench to destruction, ensuring chain-of-custody compliance.[1][2]

DisposalLifecycle Generation Lab Bench Generation Accumulation Satellite Accumulation Area (SAA) Generation->Accumulation Tag & Seal MainStorage Central Waste Storage (90-Day Hold) Accumulation->MainStorage Weekly Move Transport Licensed Hazmat Hauler MainStorage->Transport Manifest Sign-off Incineration High-Temp Incineration (w/ Scrubber) Transport->Incineration Final Destruction

Caption: The "Cradle-to-Grave" cycle. Incineration is required to break the heteroaromatic ring and capture chlorine byproducts.[1][2]

Part 5: Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent environmental release.[1][2][3]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1][2]

    • Scoop into a wide-mouth jar.

    • Clean area with soap and water; dispose of all cleanup materials as Halogenated Solid Waste .[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.[1][2]

    • Place saturated absorbents into a sealed bag/pail.[1][2]

    • Label as Halogenated Debris .[1][2]

References

  • PubChem. Compound Summary: Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl- (Isomer Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste - Halogenated Organic Compounds.[1][2] 40 CFR Part 268 Appendix III.[1][2][9] Available at: [Link][2][9]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1][2] Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-methylimidazo[1,2-b]pyridazine

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-6-methylimidazo[1,2-b]pyridazine .[1] Crucial Identification Note: This compound (CAS 127566-20-5 ) is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-6-methylimidazo[1,2-b]pyridazine .[1]

Crucial Identification Note: This compound (CAS 127566-20-5 ) is a specific regioisomer.[2] It is distinct from the more common 6-chloro-2-methyl isomer (CAS 14793-00-1).[2] Verify your container labels immediately; the safety profiles and reactivity differ, but this guide adopts a "High Hazard" defensive posture suitable for both, prioritizing the risks associated with the less-stable 2-chloro position.

Hazard Assessment & Safety Logic

The 2-chloro position on the imidazo[1,2-b]pyridazine scaffold is electronically activated, making this compound a potent electrophile. Unlike simple aryl chlorides, this heterocyclic building block poses risks of severe eye damage , respiratory sensitization , and acute toxicity upon ingestion or mucosal contact.[2]

Hazard CategoryRisk LevelCausality & Mechanism
Acute Toxicity High Nitrogen-fused heterocycles often exhibit high oral and dermal toxicity.[2] The 2-chloro substituent is susceptible to nucleophilic displacement by biological amines/thiols.
Eye Damage Severe Likely Corrosive/Irritant (Category 1/2A).[2] Dust can react with ocular moisture to form localized HCl and reactive heterocyclic species.
Sensitization Moderate Electrophilic "warheads" can haptenize proteins, leading to allergic contact dermatitis or respiratory sensitization over time.[2]
Reactivity Moderate Moisture sensitive.[2] Hydrolysis releases HCl. Store under inert atmosphere (Argon/Nitrogen).[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of this heterocycle allows it to permeate standard exam gloves rapidly.

Layer 1: Respiratory & Facial Protection[2]
  • Primary Barrier: Chemical Fume Hood (Certified Face Velocity: > 100 fpm).[2]

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[2]

    • Why: Simple N95s fail to protect against sublimed vapors or micro-aerosols generated during weighing.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).[1][2]

    • Standard: ANSI Z87.1+ / EN 166.

    • Note: Safety glasses are insufficient for powders of this potency.

Layer 2: Dermal Protection (Hands & Body)[2]
  • Glove Protocol (Double-Gloving Required):

    • Inner Glove: Nitrile (4 mil / 0.10 mm) - Visual indicator for breaches.[2]

    • Outer Glove: Extended Cuff Nitrile (Minimum 6 mil / 0.15 mm) OR Silver Shield/Laminate (for solutions > 0.1 M).[2]

    • Change Frequency: Immediately upon splash; every 60 minutes during routine handling.

  • Body:

    • Lab Coat: Disposable Tyvek® or chemically resistant equivalent (Type 5/6 protection).[2] Cotton coats absorb and retain toxic dust.

    • Footwear: Closed-toe, non-perforated leather/synthetic.[2] Shoe covers recommended for spill cleanup.

Operational Workflow: Step-by-Step

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal for corrosion.[2] The 2-chloro moiety can degrade, releasing HCl that yellows the label.

  • Storage: Store at 2–8°C under Argon .

  • Segregation: Keep away from strong oxidizers and strong bases.[2]

Phase B: Weighing & Transfer (Critical Step)
  • Static Control: Use an ionizing fan or anti-static gun.[2] Dry heterocyclic powders are prone to static flight, creating invisible contamination zones.

  • Transfer:

    • Place the balance inside the fume hood.

    • Tare a pre-dried vial with a septum cap.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap immediately. Wipe the exterior of the vial with a Kimwipe dampened in acetone inside the hood before removing.

Phase C: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous DCM or DMF.

  • Addition: Add the solution of 2-Chloro-6-methylimidazo[1,2-b]pyridazine slowly to the reaction mixture.

  • Exotherm: Monitor temperature; displacement of the 2-chloro group can be exothermic.[2]

Phase D: Waste Disposal
  • Categorization: Halogenated Organic Waste .

  • Protocol:

    • Quench reaction mixtures carefully.[2]

    • Adjust pH to 7–9 before disposal to neutralize potential HCl generation.

    • Do NOT mix with bleach (Sodium Hypochlorite); this can generate toxic chloramines or volatile chlorinated species.

    • Label container: "Toxic - Halogenated Heterocycle - 2-Chloro-6-methylimidazo[1,2-b]pyridazine".[2]

Emergency Response Protocols

  • In Case of Skin Contact:

    • Immediate: Drench with water for 15 minutes. Do not use solvents (ethanol/DMSO) as they enhance skin absorption.

    • Soap: Wash gently with soft soap.[2]

    • Medical: Seek evaluation if redness persists.

  • In Case of Eye Contact:

    • Flush: Use an eyewash station for a mandatory 15 minutes , holding eyelids open.[2]

    • Transport: Go immediately to an emergency room. Heterocyclic alkalis/acids cause deep tissue damage that may not be immediately painful.

  • Spill Cleanup (Solid):

    • Evacuate: Clear the immediate area.

    • PPE Up: Don full-face respirator and double gloves.

    • Cover: Gently cover powder with wet paper towels (to prevent dust) or oil-impregnated sweeping compound.[2]

    • Collect: Scoop into a wide-mouth hazardous waste jar.

    • Wash: Clean surface with 10% aqueous sodium thiosulfate followed by soapy water.[2]

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the handling state of the chemical.

PPE_Decision_Logic Start Handling 2-Chloro-6-methylimidazo[1,2-b]pyridazine State_Check Is the substance Solid (Powder) or Liquid (Solution)? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Quantity_Check Quantity > 100 mg? Solid->Quantity_Check High_Risk_Solid High Risk: Dust Generation Quantity_Check->High_Risk_Solid Yes Low_Risk_Solid Moderate Risk Quantity_Check->Low_Risk_Solid No PPE_Max MAX PPE: Double Nitrile + Laminate Outer Full Face Respirator (if outside hood) Tyvek Suit High_Risk_Solid->PPE_Max PPE_Std STD PPE: Double Nitrile Gloves Safety Goggles + Face Shield Lab Coat Low_Risk_Solid->PPE_Std Solvent_Check Solvent Type? Liquid->Solvent_Check Penetrating_Solvent Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating_Solvent Standard_Solvent Standard (EtOAc, Water) Solvent_Check->Standard_Solvent Penetrating_Solvent->PPE_Max Standard_Solvent->PPE_Std

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

References

  • BLD Pharm . (2024).[2] 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS 127566-20-5) Product Safety.[3][4] Retrieved from

  • CymitQuimica . (2024).[2] Safety Data Sheet for Imidazo[1,2-b]pyridazine derivatives. Retrieved from

  • PubChem . (n.d.). Compound Summary: Imidazo[1,2-b]pyridazine.[2][4][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich . (2024).[2] Safety Data Sheet: 6-Chloro-2-methylimidazo[1,2-b]pyridazine (Isomer Comparison). Retrieved from

Sources

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